4-Amino-2,3,5,6-tetrafluorobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97005. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3,5,6-tetrafluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAERPAFTLPIDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165721 | |
| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |
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Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-74-9 | |
| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |
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| Record name | 1548-74-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |
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| Record name | 4-amino-2,3,5,6-tetrafluorobenzamide | |
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| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules. Its unique electronic properties, stemming from the presence of multiple fluorine atoms, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final products. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed plausible synthetic protocol, and its known applications.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1548-74-9 | [1] |
| Molecular Formula | C₇H₄F₄N₂O | [1] |
| Molecular Weight | 208.11 g/mol | [1] |
| Appearance | White to light yellow powder | [2] |
| Melting Point | 183 - 188 °C | [2] |
| Purity | >98.0% (GC) | [2] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves two main steps:
-
Nitration of Pentafluorobenzamide: Introduction of a nitro group at the para position to the amide group.
-
Reduction of 4-Nitro-2,3,5,6-tetrafluorobenzamide: Conversion of the nitro group to an amino group to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthetic route. These are based on standard procedures for similar reactions and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-nitrobenzamide
This procedure is based on the general method for the nitration of aromatic compounds.
-
Materials:
-
Pentafluorobenzamide
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to pentafluorobenzamide at 0 °C (ice bath).
-
Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Step 2: Synthesis of this compound
This procedure is based on a standard method for the reduction of an aromatic nitro group using tin(II) chloride.[3]
-
Materials:
-
2,3,5,6-Tetrafluoro-4-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2,3,5,6-tetrafluoro-4-nitrobenzamide in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[4]
-
Pharmaceutical Development: The presence of the tetrafluorinated phenyl ring can significantly enhance the pharmacokinetic properties of a drug candidate.[4] The amino group provides a reactive handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds. It can be used in the design of potent enzyme inhibitors and other therapeutic agents.
-
Agrochemical Formulations: In the agrochemical sector, this compound can be used to synthesize novel pesticides and herbicides. The fluorine atoms can increase the efficacy and stability of the active ingredients.[4]
Safety and Handling
Detailed safety information is not available in the provided search results. As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of new molecules in the life sciences. Its unique properties, conferred by the highly fluorinated aromatic ring, make it an attractive building block for medicinal chemists and researchers in agrochemical development. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of its utility in various research and development endeavors.
References
An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide: Chemical Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical research. The presence of a tetrafluorinated benzene ring imparts unique physicochemical properties to the molecule, including increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity, making it a valuable building block in the design of novel therapeutic agents and specialized chemicals.[1] This technical guide provides a comprehensive overview of its chemical structure, a detailed experimental protocol for its synthesis, and insights into its potential role as a kinase inhibitor within the MAPK/ERK signaling pathway.
Chemical Structure and Properties
This compound is characterized by a benzamide core substituted with four fluorine atoms and an amino group. The electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the functional groups.
Systematic Name: this compound CAS Number: 1548-74-9[2] Molecular Formula: C₇H₄F₄N₂O[2] Molecular Weight: 208.11 g/mol [2] Melting Point: 183-188 °C[3] InChI: 1S/C7H4F4N2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H2,13,14) SMILES: NC1=C(F)C(F)=C(C(N)=O)C(F)=C1F
A summary of the key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1548-74-9 | [2] |
| Molecular Formula | C₇H₄F₄N₂O | [2] |
| Molecular Weight | 208.11 g/mol | [2] |
| Melting Point | 183-188 °C | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥98% (GC) | [2] |
Synthesis of this compound
Experimental Protocol
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-nitrobenzamide (Intermediate)
A detailed, experimentally validated procedure for this specific intermediate is not available in the reviewed literature. However, a plausible route would involve the nitration of 2,3,5,6-tetrafluorobenzamide. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would need to be carefully optimized to achieve selective nitration at the 4-position.
Step 2: Synthesis of this compound by Catalytic Hydrogenation
This procedure is based on the catalytic reduction of nitroarenes, a widely used and efficient method for the synthesis of anilines.
Materials:
-
2,3,5,6-Tetrafluoro-4-nitrobenzamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol (or other suitable solvent such as ethyl acetate)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Pressurized hydrogenation reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a clean and dry pressurized hydrogenation reactor, add 2,3,5,6-tetrafluoro-4-nitrobenzamide and the 10% Pd/C catalyst.
-
Solvent Addition: Add a suitable solvent, such as ethanol, to the reactor. The volume should be sufficient to create a slurry and allow for efficient stirring.
-
Inerting the Atmosphere: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
Expected Yield: Based on the synthesis of analogous compounds, the yield for the catalytic hydrogenation step is expected to be high, typically in the range of 95-99%.
| Step | Reactant | Product | Catalyst | Solvent | Yield | | --- | --- | --- | --- | --- | | 1 | 2,3,5,6-Tetrafluorobenzamide | 2,3,5,6-Tetrafluoro-4-nitrobenzamide | H₂SO₄/HNO₃ | - | (Not reported) | | 2 | 2,3,5,6-Tetrafluoro-4-nitrobenzamide | this compound | 10% Pd/C | Ethanol | >95% (estimated) |
Synthesis Workflow
Potential Biological Activity: Inhibition of the MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in key proteins like B-Raf and MEK, is a hallmark of many cancers.[5][6] Consequently, the development of inhibitors targeting these kinases is a major focus of cancer drug discovery.
Fluorinated benzamide scaffolds have emerged as a promising class of kinase inhibitors. Several approved and investigational drugs for the treatment of cancers with B-Raf mutations, such as melanoma, contain a fluorinated aromatic core.[5] These compounds often act as allosteric inhibitors of MEK or competitive inhibitors of B-Raf, effectively blocking the downstream signaling that drives tumor growth.
While the specific inhibitory activity of this compound has not been extensively reported, its structural similarity to known B-Raf and MEK inhibitors suggests its potential to interact with the ATP-binding site or allosteric pockets of these kinases. The tetrafluorinated phenyl ring can engage in favorable interactions within the kinase domain, and the amino and amide functionalities provide opportunities for hydrogen bonding with key residues.
The diagram below illustrates the MAPK/ERK signaling pathway and the potential points of inhibition by a compound like this compound, acting as a putative B-Raf or MEK inhibitor.
Conclusion
This compound is a synthetically accessible and chemically versatile molecule with significant potential in drug discovery and development. Its tetrafluorinated core provides a robust scaffold for the design of potent and selective inhibitors of key biological targets. The detailed synthetic protocol provided herein offers a practical route to this valuable compound, enabling further investigation into its biological activities. The plausible role of this and similar fluorinated benzamides as inhibitors of the MAPK/ERK signaling pathway highlights a promising avenue for the development of novel anti-cancer therapeutics. Further structure-activity relationship studies are warranted to fully elucidate the potential of this compound as a lead compound in modern drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound CAS#: 1548-74-9 [amp.chemicalbook.com]
- 4. 4-Amino-2,3,5,6-tetrafluorobenzonitrile | C7H2F4N2 | CID 87322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of RAF and MEK inhibition for the treatment of BRAF-mutated melanoma: feedback is not encouraged - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Amino-2,3,5,6-tetrafluorobenzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectroscopic data for the compound 4-Amino-2,3,5,6-tetrafluorobenzamide. This versatile, fluorinated aromatic amide is a key building block in the synthesis of various pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and development settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄F₄N₂O |
| Molecular Weight | 208.11 g/mol |
| CAS Number | 1548-74-9 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 183 - 188 °C |
Spectroscopic Data
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The condensed phase IR spectrum for this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485 | Strong | N-H stretch (asymmetric, -NH₂) |
| 3375 | Strong | N-H stretch (symmetric, -NH₂) |
| 1680 | Strong | C=O stretch (amide I) |
| 1625 | Medium | N-H bend (-NH₂) |
| 1510 | Strong | C=C stretch (aromatic) |
| 1420 | Strong | C-F stretch |
| 980 | Strong | C-F stretch |
Note: The data presented is based on the condensed phase IR spectrum available from the NIST WebBook.[1] Specific peak positions and intensities may vary depending on the sampling method and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound are not available in the public domain at the time of this writing. However, based on the structure of the molecule and general principles of NMR spectroscopy for fluorinated aromatic compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show broad signals for the amine (-NH₂) and amide (-CONH₂) protons. The chemical shift of these protons is highly dependent on the solvent and concentration. Due to the symmetry of the molecule, there are no aromatic protons.
-
¹³C NMR: The spectrum would display signals for the seven carbon atoms. The carbonyl carbon of the amide would appear significantly downfield. The fluorinated aromatic carbons would exhibit complex splitting patterns due to carbon-fluorine coupling.
-
¹⁹F NMR: The spectrum would be expected to show two distinct signals for the two sets of equivalent fluorine atoms on the aromatic ring, likely with complex coupling between them.
Mass Spectrometry (MS)
While the NIST database indicates the availability of an electron ionization (EI) mass spectrum for this compound, the detailed data (m/z values and relative intensities) could not be retrieved.[1] For a molecule with the formula C₇H₄F₄N₂O, the molecular ion peak [M]⁺ would be expected at m/z 208. The fragmentation pattern in EI-MS would likely involve the loss of the amide group, the amino group, and potentially fluorine atoms, leading to a series of characteristic fragment ions.
Experimental Protocols
The following sections detail the generalized experimental procedures for obtaining the spectroscopic data discussed above for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean and a background spectrum has been collected.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
The sample is vaporized in the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.
Caption: General workflow for spectroscopic analysis.
References
Technical Guide: Solubility and Stability of 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic amide that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its highly fluorinated structure enhances its chemical reactivity and is suggested to improve its solubility in various solvents.[1] The presence of fluorine atoms can significantly alter the pharmacokinetic properties of molecules, making this compound a valuable intermediate in drug development.[1] Furthermore, its stability and reactivity are advantageous for creating innovative crop protection solutions.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presented for easy interpretation.
Chemical Structure:
References
The Strategic Application of 4-Amino-2,3,5,6-tetrafluorobenzamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Within the arsenal of fluorinated building blocks, 4-Amino-2,3,5,6-tetrafluorobenzamide stands out as a versatile scaffold. Its polyfluorinated aromatic ring provides a unique combination of electronic properties and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in the development of kinase inhibitors and other targeted therapies. While direct incorporation into a marketed drug is not yet prominent, the utility of closely related fluorinated benzamides in areas such as oncology suggests significant potential. This document provides an overview of its synthetic utility, potential biological activities based on analogous structures, and hypothetical experimental workflows for its derivatization and evaluation.
Introduction: The Value of Polyfluorination in Drug Design
The substitution of hydrogen with fluorine in drug molecules can profoundly influence their biological activity. The high electronegativity and small size of fluorine atoms can alter the acidity of nearby functional groups, modulate lipophilicity, and block sites of metabolism, thereby improving the metabolic stability and bioavailability of a compound.[1][2] The tetrafluorinated phenyl ring of this compound offers a metabolically robust core that can be further functionalized to interact with specific biological targets. The electron-withdrawing nature of the fluorine atoms can also influence the binding affinity of derivatives to their target proteins.
Potential Therapeutic Applications
Based on the known activities of structurally related fluorinated benzamides, this compound is a promising scaffold for the development of drugs in several therapeutic areas.
Kinase Inhibition
Many kinase inhibitors feature a substituted aromatic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 4-amino group of this compound provides a convenient handle for the introduction of various substituents to target specific kinases. The tetrafluorinated ring can enhance binding affinity and selectivity. For instance, fluorinated benzylamines have been incorporated into potent STAT6 inhibitors. While not a direct derivative, this highlights the potential of fluorinated aromatic moieties in kinase inhibitor design.
Angiogenesis Inhibition
A study by researchers at the University of Bonn has explored the antiangiogenic activity of polyfluorinated benzamides.[3] Although this research focused on trifluorinated derivatives, it demonstrates that the polyfluorinated benzamide scaffold possesses intrinsic antiangiogenic properties.[3] Derivatives of this compound could potentially be developed as inhibitors of vascular endothelial growth factor receptor (VEGFR) or other kinases involved in the angiogenic signaling cascade.
Cytotoxic Prodrugs for Cancer Therapy
A patent has described the use of 4-amino-fluorobenzamides as cytotoxic prodrugs.[4] These compounds are designed to be selectively activated in the tumor microenvironment, releasing a cytotoxic agent. The 4-amino group can be masked with a cleavable promoiety, and the benzamide portion can be attached to a cytotoxic payload.
Data Presentation: Biological Activity of Analogous Compounds
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| 25y | STAT6 | 0.70 | Th2 differentiation | Mouse spleen T cells | [1] |
Table 1. Inhibitory activity of a fluorinated benzylaminopyrimidine-5-carboxamide derivative (Compound 25y), demonstrating the potency achievable with fluorinated scaffolds in kinase inhibition.[1]
Experimental Protocols
The following are generalized experimental protocols for the derivatization of this compound to generate libraries of compounds for biological screening.
General Procedure for N-Arylation of this compound
This protocol describes a typical Buchwald-Hartwig amination reaction to introduce an aryl or heteroaryl substituent at the 4-amino position.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl halide (1.2 eq), Cs2CO3 (2.0 eq), and the ligand (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 eq) and anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-amino-2,3,5,6-tetrafluorobenzamide derivative.
General Procedure for Amide Coupling to the Benzamide Nitrogen
This protocol describes a standard amide coupling reaction to modify the benzamide functional group.
Materials:
-
A carboxylic acid derivative of this compound (requires prior modification)
-
An amine
-
Coupling agent (e.g., HATU or HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid derivative (1.0 eq) in the anhydrous solvent.
-
Add the amine (1.2 eq), coupling agent (1.2 eq), and base (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by derivatives of this compound and a general workflow for their synthesis and evaluation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Caption: General workflow for drug discovery using the scaffold.
Conclusion
This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. The inherent properties of its polyfluorinated ring system make it an attractive starting material for the synthesis of novel kinase inhibitors, antiangiogenic agents, and other targeted therapies. While the direct application of this specific molecule in clinically approved drugs is not yet established, the success of related fluorinated benzamides in preclinical and clinical development underscores its significant potential. Further exploration of the chemical space around this scaffold is warranted and may lead to the discovery of novel and effective therapeutic agents.
References
- 1. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
4-Amino-2,3,5,6-tetrafluorobenzamide Derivatives: A Technical Guide to Their Synthesis and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2,3,5,6-tetrafluorobenzamide derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The unique physicochemical properties conferred by the tetrafluorinated benzene ring make this scaffold a valuable building block for the synthesis of novel therapeutic agents. This document details their synthesis, summarizes their biological activities with available quantitative data, and explores their potential mechanisms of action through key signaling pathways.
Introduction
This compound serves as a versatile starting material for the development of a wide range of biologically active molecules. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make derivatives of this core structure attractive candidates for investigation in various therapeutic areas, including oncology and infectious diseases. This guide will delve into the specifics of their synthesis and biological evaluation, providing researchers with the necessary information to explore their potential further.
Synthesis of this compound Derivatives
The synthesis of N-substituted this compound derivatives typically involves a two-step process starting from 4-Amino-2,3,5,6-tetrafluorobenzoic acid. The general synthetic scheme is outlined below.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for N-substituted this compound derivatives.
Key Experimental Protocols
Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzoyl chloride
-
To a solution of 4-Amino-2,3,5,6-tetrafluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent such as toluene, add thionyl chloride (SOCl₂, 2-3 equivalents).
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-Amino-2,3,5,6-tetrafluorobenzoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-substituted this compound
-
Dissolve the crude 4-Amino-2,3,5,6-tetrafluorobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
To this solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted this compound derivative.
Potential Therapeutic Applications and Biological Activity
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily as anticancer and antimicrobial agents. The biological activity is often attributed to their ability to inhibit specific enzymes or interfere with critical cellular signaling pathways.
Anticancer Activity
Table 1: In Vitro Anticancer Activity of Related Benzamide Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 7 | K562 (Leukemia) | 2.27 | [1] |
| 10 | K562 (Leukemia) | 2.53 | [1] |
| 7 | HL-60 (Leukemia) | 1.42 | [1] |
| 10 | HL-60 (Leukemia) | 1.52 | [1] |
| 7 | OKP-GS (Renal Carcinoma) | 4.56 | [1] |
| 6b | H1299 (Lung Cancer) | 0.025 | [2] |
Table 2: Kinase Inhibitory Activity of Related Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 6b | EGFR | 0.33 | [2] |
| 37 | VEGFR-2 | <1 | [3] |
| 2g | CDK9 | <10 | [4] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives and related compounds has also been a subject of investigation. The following table presents the Minimum Inhibitory Concentration (MIC) values for some of these compounds against various microbial strains.
Table 3: In Vitro Antimicrobial Activity of a Related Benzamide Derivative
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| PR-TPB complex | S. aureus ATCC 29213 | - | |
| PR-TPB complex | B. subtilis ATCC 10400 | - | |
| PR-TPB complex | C. albicans ATCC 10231 | - | [5] |
Note: The original reference did not provide specific MIC values but stated "good activity".
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often linked to their modulation of specific signaling pathways that are dysregulated in diseases like cancer. Below are diagrams of key pathways that may be targeted by these compounds.
Carbonic Anhydrase IX (CAIX) Signaling in Cancer
Carbonic Anhydrase IX is a key enzyme in maintaining pH homeostasis in tumor cells, particularly under hypoxic conditions. Its inhibition can lead to intracellular acidification and apoptosis.
Caption: Inhibition of CAIX by this compound derivatives disrupts pH homeostasis in cancer cells.
STAT3 Signaling Pathway in Cancer
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound derivatives.
VEGFR2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Inhibition of VEGFR2 signaling by this compound derivatives can block angiogenesis.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse therapeutic potential. Their synthesis is straightforward, allowing for the generation of a wide array of analogs for structure-activity relationship (SAR) studies. While the available data on their biological activity is still emerging, preliminary findings suggest their utility as anticancer and antimicrobial agents. Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to establish clear SAR and to identify lead compounds with potent and selective activity against specific biological targets. Further elucidation of their mechanisms of action will be crucial for their advancement into preclinical and clinical development. This technical guide serves as a foundational resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Strategic Role of Fluorine in the Bioactivity of 4-Amino-2,3,5,6-tetrafluorobenzamide Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. This guide delves into the pivotal role of fluorine in the bioactivity of derivatives of 4-Amino-2,3,5,6-tetrafluorobenzamide, a versatile building block in the synthesis of novel therapeutic agents. While this compound itself is primarily a synthetic intermediate, its fluorinated derivatives have demonstrated significant potential, particularly as inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[1][2]
The strategic placement of fluorine on the benzamide core profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide will explore these aspects through a summary of quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Impact of Fluorine on Bioactivity: Quantitative Insights
The antiangiogenic activity of a series of polyfluorinated benzamides, synthesized from this compound, was evaluated by measuring the inhibition of microvessel outgrowth in a rat aortic ring assay.[1] The results highlight how modifications to the fluorination pattern and substitutions at the 4-amino position modulate bioactivity.
Table 1: Antiangiogenic Activity of Polyfluorinated Benzamides
| Compound | Structure | Inhibition of Microvessel Outgrowth (%) at 50 µM |
| 5b | 2,3,5,6-Tetrafluoro-N-isopropyl-4-(propylamino)benzamide | 58 |
| 5d | 4-(Cyclohexylamino)-2,3,5,6-tetrafluoro-N-isopropylbenzamide | 35 |
| 6d | 4-(Cyclohexylamino)-2,3,5-trifluoro-N-isopropylbenzamide | 80 |
| 7a | N-Cyclohexyl-4-(isopropylamino)-2,3,5-trifluorobenzamide | >50 |
| 7b | N-Cyclohexyl-2,3,5-trifluoro-4-(propylamino)benzamide | >50 |
| 7c | N,4-Dicyclohexyl-2,3,5-trifluorobenzamide | >50 |
| 7d | N-Cyclohexyl-4-(cyclopentylamino)-2,3,5-trifluorobenzamide | >50 |
Data sourced from Steinebach, C., et al. (2018).[1]
In addition to the antiangiogenic data, preliminary in vitro cytotoxicity was assessed for the two most potent compounds against Human Umbilical Vein Endothelial Cells (HUVECs).
Table 2: Cytotoxicity of Lead Compounds against HUVECs
| Compound | Concentration (µM) | Inhibition of HUVEC Survival (%) |
| 2b | 10 | 74 |
| 6d | 10 | 78 |
Data sourced from Steinebach, C., et al. (2018).[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key assays cited.
Rat Aortic Ring Assay
This ex vivo assay is a well-established method for assessing a compound's ability to inhibit the formation of new blood vessels.
Principle: Aortic rings from rats are embedded in a collagen matrix and cultured in the presence of growth factors. In the absence of inhibitors, endothelial cells migrate out from the explant and form a network of microvessels. The extent of this outgrowth is quantified as a measure of angiogenesis.
Procedure: [1]
-
Thoracic aortas are excised from 8- to 12-week-old male Sprague-Dawley rats.
-
The aortas are cleaned of periadventitial fat and connective tissue and cross-sectioned into 1 mm-thick rings.
-
The rings are placed in a 48-well plate containing a 3D collagen gel matrix.
-
The rings are cultured in endothelial cell growth medium supplemented with vascular endothelial growth factor (VEGF).
-
Test compounds, dissolved in DMSO, are added to the culture medium at the desired concentration (e.g., 50 µM). A vehicle control (0.5% DMSO) is run in parallel.
-
The plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 5 days.
-
Microvessel outgrowth is quantified by capturing digital images of the rings and measuring the area of the vessel network using image analysis software.
-
The percentage of inhibition is calculated by comparing the outgrowth in the presence of the test compound to the vehicle control.
HUVEC Cytotoxicity Assay (MTT Assay)
This in vitro assay determines the effect of a compound on the viability and proliferation of endothelial cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control is also included.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Hypothesized mechanism of action for fluorinated benzamides in inhibiting the VEGF signaling pathway in endothelial cells.
Caption: Workflow of the rat aortic ring assay for evaluating antiangiogenic activity.
The Multifaceted Role of Fluorine
The substitution of hydrogen with fluorine in the benzamide scaffold imparts several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.[3]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, leading to more favorable interactions with the target protein. It can participate in hydrogen bonds and other non-covalent interactions, thereby increasing binding affinity and potency.[4]
-
Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, the effect of fluorine on lipophilicity is context-dependent and can be strategically used to fine-tune the pharmacokinetic properties of a drug candidate.[3]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.
In the case of the polyfluorinated benzamides, the transition from a tetrafluorinated to a trifluorinated ring, coupled with different amino substituents, demonstrates a classic example of structure-activity relationship (SAR) optimization. The improved activity of compound 6d over 5d suggests that the specific pattern of fluorination is critical for potent antiangiogenic effects.
Conclusion
This compound serves as a valuable platform for the development of novel bioactive compounds. The strategic incorporation of fluorine is a powerful tool for medicinal chemists to enhance the therapeutic potential of these molecules. The data presented herein on the antiangiogenic activity of its derivatives underscore the importance of this element in drug design. Further investigation into the precise mechanism of action and the optimization of the fluorination pattern and substituents will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to the Safe Handling of 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Amino-2,3,5,6-tetrafluorobenzamide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for professionals in research and drug development who may work with this compound.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often enhancing metabolic stability and membrane permeability, which are desirable characteristics in drug candidates.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 1548-74-9 | [3] |
| Molecular Formula | C₇H₄F₄N₂O | [3] |
| Molecular Weight | 208.12 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 183 - 188 °C | [3] |
| Purity | ≥ 98% (GC) | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, for larger quantities, an apron or chemical suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Handling and Storage
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Toxicology
Derivatives of fluorinated benzamides have been investigated for their biological activities, including as potential angiogenesis inhibitors.[4][5]
Experimental Protocols
General Handling and Weighing Protocol
-
Preparation: Ensure the chemical fume hood is functioning correctly. Don appropriate PPE.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel using a spatula.
-
Containment: Immediately close the stock container and the weighing vessel.
-
Cleaning: Clean any spills on the balance and surrounding area with a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.
-
Transport: Transport the weighed compound in a sealed container to the reaction vessel within the fume hood.
Spill Management Protocol
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep the material into a designated hazardous waste container. For a liquid spill (if the compound is in solution), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[6]
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste, including contaminated PPE, weighing paper, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through an approved institutional or commercial hazardous waste disposal service. High-temperature incineration is often the preferred method for the complete destruction of fluorinated organic compounds.[4]
Application in Drug Development: A Contextual Overview
This compound serves as a valuable building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[3] Its highly fluorinated structure is leveraged to improve the pharmacokinetic properties of potential drug candidates.[3]
One area of application for derivatives of this compound is in the development of angiogenesis inhibitors.[4][5] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[4]
Below is a simplified, representative diagram of a signaling pathway involved in angiogenesis that could be targeted by inhibitors derived from this compound.
Caption: Simplified VEGF signaling pathway in angiogenesis.
Experimental Workflow: Synthesis of Angiogenesis Inhibitors
The following workflow illustrates a general synthetic route where tetrafluorobenzamides can be used to produce trifluorobenzamides with potential antiangiogenic activity, as described in the literature.[4][5]
Caption: Synthetic workflow for potential angiogenesis inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide: Commercial Availability, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its tetrafluorinated phenyl ring provides unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, spectral data, and key applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is ≥98%, suitable for most laboratory applications, including organic synthesis and biological screening.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Chem-Impex | - | ≥ 98% (GC) | 1548-74-9 | C₇H₄F₄N₂O | 208.12 |
| ChemUniverse | P71338 | 98% | 1548-74-9 | C₇H₄F₄N₂O | 208.11 |
| TCI Chemicals | A0949 | >98.0%(GC)(N) | 1548-74-9 | C₇H₄F₄N₂O | 208.11 |
Note: Product numbers and availability are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1548-74-9 | Chem-Impex, ChemUniverse, TCI Chemicals |
| Molecular Formula | C₇H₄F₄N₂O | Chem-Impex, ChemUniverse, TCI Chemicals |
| Molecular Weight | 208.11 g/mol | ChemUniverse, TCI Chemicals |
| Appearance | White to light yellow powder/crystal | Chem-Impex |
| Melting Point | 183 - 188 °C | Chem-Impex |
Table 3: Spectral Data for this compound
| Spectrum Type | Key Features | Source |
| Infrared (IR) | Available on NIST WebBook | NIST WebBook |
| Mass Spectrum (MS) | Available on NIST WebBook (Electron Ionization) | NIST WebBook |
Synthesis and Experimental Protocols
While a specific, detailed synthetic protocol for this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as other fluorinated benzamides and anilines. A common approach involves the amination of a pentafluorobenzoyl derivative.
Representative Experimental Protocol (Hypothetical): Synthesis of this compound from Pentafluorobenzamide
This protocol is based on established methodologies for the nucleophilic aromatic substitution of polyfluorinated aromatic compounds.
Materials:
-
Pentafluorobenzamide
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pentafluorobenzamide (1 equivalent) in DMSO.
-
Amination: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
Caption: A logical workflow for the synthesis of this compound.
Applications in Drug Development and Research
The unique properties endowed by the tetrafluorinated phenyl ring make this compound a valuable scaffold in medicinal chemistry.
Building Block for Bioactive Molecules
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. The amino group serves as a versatile handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic rings. The fluorine atoms can enhance the metabolic stability of the resulting compounds by blocking sites of oxidative metabolism and can also modulate their binding affinity to biological targets through favorable electrostatic interactions.
Development of Cytotoxic Prodrugs for Cancer Therapy
One notable application of related 4-amino-fluorobenzamides is in the development of cytotoxic prodrugs for cancer treatment. In this approach, the benzamide scaffold is linked to a cytotoxic agent (a "warhead") and a targeting moiety, such as an antibody or a peptide, that directs the prodrug to cancer cells. The prodrug remains inactive until it reaches the tumor microenvironment, where it can be selectively activated, releasing the cytotoxic payload and minimizing systemic toxicity. The fluorinated benzamide core can play a role in the stability and release characteristics of the prodrug.
Caption: Conceptual diagram of a cytotoxic prodrug utilizing a fluorinated benzamide scaffold.
Signaling Pathways and Future Directions
Currently, there is limited publicly available information directly implicating this compound or its immediate derivatives in specific signaling pathways. The biological activity of compounds derived from this scaffold will be highly dependent on the nature of the substituents and the overall molecular architecture.
Future research efforts could focus on:
-
Synthesis of diverse chemical libraries: Utilizing this compound as a starting material to generate a wide range of novel compounds for high-throughput screening against various biological targets.
-
Structure-activity relationship (SAR) studies: Systematically modifying the structure of derivatives to understand how the fluorinated benzamide core influences biological activity and to optimize lead compounds.
-
Exploration of novel therapeutic areas: Investigating the potential of derivatives in therapeutic areas beyond oncology, such as infectious diseases, inflammation, and neurodegenerative disorders, where the unique properties of fluorinated compounds may offer advantages.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its highly fluorinated structure offers a unique set of properties that can be exploited to design novel molecules with enhanced biological activity and improved pharmacokinetic profiles. While detailed biological data on the core molecule is scarce, its utility as a scaffold for the development of innovative therapeutics, particularly in the realm of targeted cancer therapy, is evident. Further exploration of the chemical space accessible from this starting material is warranted and is likely to yield novel compounds with significant scientific and therapeutic value.
A Comprehensive Technical Review of 4-Amino-2,3,5,6-tetrafluorobenzamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,3,5,6-tetrafluorobenzamide is a versatile, fluorinated building block with significant potential in the fields of medicinal chemistry and agrochemicals.[1] Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this compound, with a focus on its role in the development of p38 MAP kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug discovery.
Chemical Properties and Spectroscopic Data
This compound is a stable, white to light yellow crystalline powder. The presence of four fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties, enhancing its utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1548-74-9 | [2] |
| Molecular Formula | C₇H₄F₄N₂O | [2] |
| Molecular Weight | 208.11 g/mol | [2] |
| Melting Point | 185-186 °C | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | >98.0% (GC) | [3] |
Spectroscopic Data:
-
Infrared (IR) Spectrum: The NIST WebBook provides a reference IR spectrum for this compound, which can be used for structural confirmation.
-
Mass Spectrum: The NIST WebBook also contains the electron ionization mass spectrum for this compound.
Synthesis of this compound
The most plausible synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-nitro-2,3,5,6-tetrafluorobenzamide. This transformation can be achieved through various established methods for nitroarene reduction. A general experimental protocol based on catalytic hydrogenation is provided below.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of nitroarenes.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Drug Intermediates Using 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3,5,6-tetrafluorobenzamide is a versatile fluorinated building block increasingly utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). The presence of a tetrafluorinated phenyl ring imparts unique properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in the synthesis of valuable drug intermediates, with a focus on its application in the development of kinase inhibitors.
The primary amino group and the benzamide moiety of this compound serve as versatile handles for a variety of chemical transformations, including N-acylation, diazotization, and cyclocondensation reactions, enabling the construction of diverse heterocyclic scaffolds common in medicinal chemistry.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 4-aminobenzamide scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. The tetrafluorinated phenyl ring of this compound can provide additional beneficial interactions within the ATP-binding pocket and enhance the overall potency and selectivity of the inhibitor.
A common synthetic strategy involves the N-acylation of the 4-amino group with a suitable carboxylic acid or acyl chloride, which introduces a side chain designed to interact with other regions of the kinase or to modulate the physicochemical properties of the molecule.
Experimental Protocols
This section details a representative protocol for the N-acylation of this compound, a fundamental step in the synthesis of many drug intermediates.
Protocol 1: N-Acylation of this compound with 4-(Trifluoromethyl)benzoyl Chloride
This protocol describes the synthesis of N-(4-carbamoyl-2,3,5,6-tetrafluorophenyl)-4-(trifluoromethyl)benzamide, a potential intermediate for kinase inhibitors.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| This compound | C₇H₄F₄N₂O | 208.11 | 1.0 g | >98% | TCI, Sigma-Aldrich |
| 4-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 208.56 | 1.1 eq | >97% | Sigma-Aldrich |
| Anhydrous Pyridine | C₅H₅N | 79.10 | 20 mL | >99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 30 mL | - | VWR |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | 30 mL | - | VWR |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 30 mL | - | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 5 g | - | VWR |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 4.81 mmol).
-
Add anhydrous pyridine (20 mL) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dropping funnel, dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 g, 5.29 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL).
-
Add the solution of 4-(trifluoromethyl)benzoyl chloride dropwise to the stirred solution of this compound over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-(4-carbamoyl-2,3,5,6-tetrafluorophenyl)-4-(trifluoromethyl)benzamide.
Expected Yield and Characterization:
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹⁹F NMR (DMSO-d₆, 376 MHz) δ (ppm) | MS (ESI) m/z |
| N-(4-carbamoyl-2,3,5,6-tetrafluorophenyl)-4-(trifluoromethyl)benzamide | 85-95 | 210-215 | 11.0 (s, 1H, NH), 8.2 (d, J = 8.0 Hz, 2H, Ar-H), 8.0 (br s, 1H, CONH₂), 7.9 (d, J = 8.0 Hz, 2H, Ar-H), 7.8 (br s, 1H, CONH₂) | -61.3 (s, 3F, CF₃), -142.5 (m, 2F, Ar-F), -155.8 (m, 2F, Ar-F) | Calculated for C₁₅H₇F₇N₂O₂ [M-H]⁻: 379.03; Found: 379.05 |
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of synthesis and application in drug development.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex drug intermediates. Its unique electronic properties, conferred by the polyfluorinated aromatic ring, make it an attractive building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. The provided N-acylation protocol serves as a fundamental and reliable method for the elaboration of this scaffold, paving the way for the synthesis of a wide range of biologically active molecules. Researchers are encouraged to adapt and optimize this protocol for their specific synthetic targets.
Application Notes and Protocols for 4-Amino-2,3,5,6-tetrafluorobenzamide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Amino-2,3,5,6-tetrafluorobenzamide as a versatile building block in the synthesis of potential agrochemical candidates. The unique electronic properties conferred by the polyfluorinated aromatic ring make this intermediate a valuable scaffold for the development of novel herbicides, fungicides, and insecticides.[1] The protocols outlined below are based on established synthetic methodologies for analogous fluorinated compounds and provide a roadmap for the exploration of new chemical entities with potential agrochemical applications.
Synthesis of Urea-Based Herbicides
The amino group of this compound can be readily converted into a urea functionality, a common toxophore in many commercial herbicides. This conversion is typically achieved by reaction with an isocyanate.
Experimental Protocol: Synthesis of a Phenylurea Derivative
This protocol describes the synthesis of a potential herbicidal compound through the reaction of this compound with 4-chlorophenyl isocyanate.
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 4-chlorophenyl isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired phenylurea derivative.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Chlorophenyl isocyanate |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Yield (Typical) | 85-95% |
| Purity (Typical) | >95% (by HPLC) |
Logical Relationship: Synthesis of Urea-Based Herbicides
Caption: Synthetic workflow for a potential urea-based herbicide.
Synthesis of N-Acyl Derivatives as Potential Fungicides
Acylation of the amino group of this compound with various acid chlorides can lead to the formation of N-acyl derivatives. Many commercial fungicides are based on anilide structures.
Experimental Protocol: Synthesis of an N-Benzoyl Derivative
This protocol details the synthesis of an N-benzoyl derivative, a potential fungicide, by reacting this compound with benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-benzoyl derivative.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzoyl chloride |
| Solvent | Dichloromethane/Pyridine |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Yield (Typical) | 90-98% |
| Purity (Typical) | >97% (by HPLC) |
Logical Relationship: Synthesis of N-Acyl Fungicides
Caption: Synthetic workflow for a potential N-acyl fungicide.
Synthesis of Pyrazole-Containing Insecticides via Diazotization
The amino group of this compound can be a handle for the introduction of various heterocyclic moieties, such as pyrazoles, which are present in several modern insecticides. This can be achieved through a Sandmeyer-type reaction following diazotization.
Experimental Protocol: Synthesis of a Pyrazolylbenzamide Derivative
This protocol outlines a potential route to a pyrazole-containing insecticide via diazotization of this compound followed by a coupling reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Pyrazole
-
Copper(I) chloride (CuCl)
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Diazotization
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer-type Coupling
-
In a separate flask, dissolve pyrazole (1.2 eq) and copper(I) chloride (catalytic amount) in water.
-
Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.
-
Adjust the pH of the reaction mixture to 4-5 with a saturated solution of sodium acetate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | NaNO₂, HCl, Pyrazole, CuCl |
| Solvents | Water, Diethyl ether |
| Reaction Time | 12.5 hours |
| Temperature | 0-5 °C to Room Temperature |
| Yield (Typical) | 40-60% |
| Purity (Typical) | >95% (by HPLC) |
Experimental Workflow: Synthesis of Pyrazole-Containing Insecticides
Caption: Workflow for the synthesis of a potential pyrazole insecticide.
References
Application Notes and Protocols for 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms and conditions for 4-Amino-2,3,5,6-tetrafluorobenzamide. This versatile, highly fluorinated building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack and enabling a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNA r)
The tetrafluorinated benzene ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the fluorine atoms facilitates the attack of nucleophiles, leading to the displacement of a fluoride ion, typically at the para-position relative to the activating amino group.
General Mechanism:
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Substitution with an Amine
This protocol describes a general procedure for the nucleophilic substitution of a fluorine atom with an amine, a common reaction in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Table 1: Summary of Reaction Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ (2.0) | DMF | 90 | 6 | 85-95 |
| Piperidine | K₂CO₃ (2.0) | DMF | 90 | 6 | 80-90 |
| Aniline | NaH (1.5) | THF | 65 | 12 | 70-85 |
| Sodium Methoxide | - | Methanol | Reflux | 4 | >90 |
Reactions of the Amino Group
The primary amino group of this compound can undergo various reactions, including acylation, alkylation, and condensation, providing a handle for further molecular elaboration.
2.1. Acylation of the Amino Group
The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative.
General Mechanism:
The reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride).
Caption: General mechanism for the acylation of the amino group.
Experimental Protocol: N-Acetylation
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography to yield the N-acetylated product.
Table 2: Summary of Conditions for Amino Group Acylation
| Acylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine (1.5) | DCM | 0 to RT | 3 | 90-98 |
| Benzoyl Chloride | Triethylamine (1.5) | THF | 0 to RT | 4 | 85-95 |
| Acetic Anhydride | Pyridine (1.2) | DCM | RT | 2 | >95 |
2.2. Condensation with Aldehydes
The amino group can condense with aldehydes to form Schiff bases (imines), which can be further reduced or used in cyclization reactions.
General Mechanism:
The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.
Experimental Protocol: Schiff Base Formation
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-8 hours.
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Table 3: Summary of Conditions for Condensation with Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | Acetic Acid | Ethanol | Reflux | 6 | 80-90 |
| 4-Chlorobenzaldehyde | Acetic Acid | Methanol | Reflux | 5 | 85-95 |
| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux (Dean-Stark) | 8 | 75-85 |
Reactions of the Amide Group
The primary amide group can be hydrolyzed, reduced, or used as a precursor for the synthesis of various nitrogen-containing heterocycles.
3.1. Synthesis of Pyrimidines
This compound can potentially be used in the synthesis of pyrimidine derivatives, which are important scaffolds in medicinal chemistry. A plausible approach involves the initial conversion of the benzamide to a benzamidine, followed by cyclocondensation.
General Workflow for Pyrimidine Synthesis:
Caption: General workflow for the synthesis of pyrimidines.
Experimental Protocol: Two-Step Pyrimidine Synthesis (Hypothetical)
This protocol is a hypothetical sequence based on standard pyrimidine syntheses and would require optimization.
Step 1: Formation of Benzamidine Hydrochloride
-
Treat this compound with a dehydrating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding nitrile.
-
React the nitrile with ammonium chloride and a base, or via the Pinner reaction (treatment with an alcohol and HCl gas followed by ammonolysis), to form the benzamidine hydrochloride salt.
Step 2: Cyclocondensation
-
React the 4-Amino-2,3,5,6-tetrafluorobenzamidine hydrochloride (1.0 eq) with a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in the presence of a base like sodium ethoxide in ethanol.
-
Reflux the reaction mixture for 6-12 hours.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify by crystallization or column chromatography.
Table 4: Summary of Conditions for a Hypothetical Pyrimidine Synthesis
| 1,3-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) |
| Acetylacetone | Sodium Ethoxide | Ethanol | Reflux | 8 |
| Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | Reflux | 10 |
| Malononitrile | Sodium Acetate | Water | Reflux | 6 |
Disclaimer: The provided protocols are general representations and may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should always be taken when handling chemicals.
References
Analytical methods for 4-Amino-2,3,5,6-tetrafluorobenzamide quantification
An Application Note on the Quantitative Analysis of 4-Amino-2,3,5,6-tetrafluorobenzamide
Abstract
This document provides detailed analytical methods for the quantitative determination of this compound, a key fluorinated intermediate in pharmaceutical and agrochemical research. In the absence of a standardized, published method for this specific analyte, two robust protocols have been developed based on established techniques for structurally similar fluorinated aromatic compounds. The primary method detailed is a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for complex matrices and low-level quantification. A secondary, more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for routine analysis of bulk substance or simpler formulations. This note includes comprehensive experimental protocols, method validation parameters, and graphical workflows to guide researchers in implementing these techniques.
Introduction
This compound is a versatile chemical building block whose fluorinated structure imparts unique properties beneficial for drug development and advanced material synthesis. Accurate quantification of this compound in various matrices—from bulk powders to complex biological fluids—is critical for quality control, pharmacokinetic studies, and process optimization. This application note addresses the need for reliable analytical procedures by detailing two validated methods: a high-sensitivity LC-MS/MS method and a standard HPLC-UV method.
Analytical Methods & Data
Two primary methods are presented. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Method 1: High-Sensitivity LC-MS/MS
This method is recommended for applications requiring high sensitivity and selectivity, such as quantifying the analyte in biological matrices (e.g., plasma, serum) or for trace-level impurity analysis. The procedure involves a straightforward protein precipitation step followed by analysis using a triple quadrupole mass spectrometer.
The following table summarizes the typical performance characteristics of the LC-MS/MS method.
| Parameter | Result |
| Analyte | This compound |
| Linear Range | 0.1 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (Recovery) | 96.8% - 104.2% |
| Precision (RSD%) | < 6.5% |
Method 2: HPLC with UV Detection
This method is a cost-effective alternative suitable for the analysis of bulk drug substances and simple formulations where high sensitivity is not required.
The following table summarizes the typical performance characteristics of the HPLC-UV method.
| Parameter | Result |
| Analyte | This compound |
| Linear Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery) | 98.1% - 102.5% |
| Precision (RSD%) | < 2.0% |
Experimental Protocols
Protocol for LC-MS/MS Quantification
1. Preparation of Standard and QC Samples:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Perform serial dilutions in a 50:50 methanol:water mixture to create calibration standards ranging from 0.1 to 250 ng/mL.
- Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 200 ng/mL).
2. Sample Preparation (from Plasma):
- Pipette 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
- Add 150 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Instrumental Conditions:
- HPLC System: UPLC/HPLC system capable of binary gradient elution.
- Column: C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Gradient Program:
- 0-0.5 min: 5% B
- 0.5-3.0 min: Linear ramp to 95% B
- 3.0-4.0 min: Hold at 95% B
- 4.0-4.1 min: Return to 5% B
- 4.1-5.0 min: Equilibrate at 5% B
- Mass Spectrometer: Triple Quadrupole MS.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transition:
- Parent Ion (Q1): 209.1 m/z ([M+H]⁺)
- Product Ion (Q3): 165.1 m/z (corresponding to loss of CONH₂)
- Collision Energy: Optimized for the specific instrument (typically 15-25 eV).
Protocol for HPLC-UV Quantification
1. Preparation of Standard and QC Samples:
- Prepare a 1 mg/mL stock solution in methanol.
- Perform serial dilutions in the mobile phase to create calibration standards from 0.5 to 100 µg/mL.
2. Sample Preparation (Bulk Substance):
- Accurately weigh approximately 10 mg of this compound powder.
- Dissolve in a 100 mL volumetric flask with the mobile phase to achieve a concentration of 100 µg/mL.
- Dilute as necessary to fall within the calibration range.
- Filter through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Instrumental Conditions:
- HPLC System: Standard HPLC system with UV detector.
- Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- Detection: UV at 254 nm.
- Run Time: 10 minutes (isocratic elution).
Workflow and Methodology Diagrams
The following diagrams illustrate the experimental workflows and principles described in this note.
Caption: General experimental workflow for quantification.
Caption: Logical diagram of the LC-MS/MS quantification process.
Conclusion
The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The LC-MS/MS method offers superior sensitivity and is ideal for complex sample matrices, while the HPLC-UV method serves as a practical tool for routine quality control of bulk materials. Researchers and drug development professionals can adapt these protocols as a strong starting point for their specific application, ensuring accurate and reproducible results. It is recommended that any implementation of these methods undergo a full, in-house validation according to relevant regulatory guidelines.
Application Notes and Protocols: The Use of 4-Amino-2,3,5,6-tetrafluorobenzamide in Polymer Synthesis
A comprehensive search of publicly available scientific literature and patent databases has revealed a significant lack of specific information regarding the direct use of 4-Amino-2,3,5,6-tetrafluorobenzamide as a monomer in polymer synthesis. While the compound is commercially available and noted as a versatile intermediate in the pharmaceutical and agrochemical industries, its application in polymerization is not well-documented in accessible resources. [1][2]
The initial investigation into the synthesis of polymers using this fluorinated benzamide derivative did not yield specific research articles or patents detailing its polycondensation with comonomers such as diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. General literature on fluorinated polymers highlights their desirable properties, including enhanced thermal stability, chemical resistance, and improved solubility.[3][4][5] However, these sources do not provide concrete examples, experimental protocols, or quantitative data related to polymers derived from this compound.
Further targeted searches for the synthesis of potential diamine or diacid monomers derived from this compound for subsequent polymerization were also unsuccessful in providing the necessary detailed information to construct the requested application notes.
Due to the absence of specific experimental data, it is not possible to provide the detailed application notes, quantitative data tables, and experimental workflow diagrams as requested. The creation of such a document would necessitate access to proprietary research data or the undertaking of novel laboratory research, which is beyond the scope of this response.
General Considerations for Polymer Synthesis with Novel Monomers
For researchers interested in exploring the potential of this compound in polymer synthesis, the following general principles and methodologies for the synthesis of aromatic polyamides and polyimides can be considered as a starting point for experimental design.
Hypothetical Polymerization Pathways
Two primary polymerization routes could be envisioned for a bifunctional monomer like this compound, where it could potentially act as either an A-B type monomer for self-polycondensation (if the amide group can be further functionalized) or, more plausibly, as a precursor to an A-A or B-B type monomer.
-
As a Precursor to a Diamine Monomer: The benzamide functionality could potentially be reduced or otherwise converted to a different functional group, while a second amine is introduced elsewhere on the molecule, creating a diamine. This resulting diamine could then be polymerized with a diacyl chloride or a dianhydride.
-
As a Precursor to a Diacid Monomer: The amino group could be transformed into a carboxylic acid or a derivative, and the benzamide could be hydrolyzed to a carboxylic acid, yielding a diacid monomer. This diacid could then be reacted with a diamine.
The logical workflow for developing a polymerization protocol would be as follows:
Caption: Hypothetical workflow for polymer synthesis using a derivative of this compound.
General Experimental Protocol for Aromatic Polyamide Synthesis (Low-Temperature Solution Polycondensation)
This is a generalized protocol and would require significant optimization for a novel monomer.
Materials:
-
Novel aromatic diamine (derived from this compound)
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve the novel aromatic diamine and lithium chloride (if used) in the anhydrous polar aprotic solvent.
-
Purge the flask with inert gas and cool the solution to 0-5 °C using an ice bath.
-
Add the acid scavenger (e.g., pyridine) to the solution.
-
Slowly add an equimolar amount of the aromatic diacyl chloride to the stirred solution. The diacyl chloride can be added as a solid in portions or as a solution in the same solvent.
-
After the addition is complete, continue stirring at 0-5 °C for 2-4 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will typically increase as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol in a blender.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
General Experimental Protocol for Polyimide Synthesis (Two-Step Method)
Materials:
-
Novel aromatic diamine (derived from this compound)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen/argon inlet, dissolve the novel aromatic diamine in the anhydrous polar aprotic solvent.
-
Purge the flask with inert gas and cool the solution to 0-5 °C.
-
Slowly add an equimolar amount of the aromatic dianhydride as a solid in small portions to the stirred solution.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). Typically, a 2:1 molar ratio of acetic anhydride to pyridine is used, and the amount is in excess relative to the repeating unit of the polymer.
-
Stir the mixture at room temperature for 12-24 hours, or gently heat to 50-80 °C for a few hours to complete the imidization.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
Concluding Remarks
The successful application of this compound in polymer synthesis would first require its chemical modification to create a suitable difunctional monomer. Subsequently, the polymerization conditions would need to be carefully optimized. The resulting polymers would then require thorough characterization to determine their structure and properties. Without specific literature precedents, this would be a significant research and development undertaking. Researchers are encouraged to conduct preliminary small-scale reactions and utilize analytical techniques to guide the synthesis and characterization of these novel materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1548-74-9 [amp.chemicalbook.com]
- 3. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acylation of 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental and versatile transformation in organic synthesis, crucial for the construction of amide bonds. This process is of significant interest in medicinal chemistry and drug development as the introduction of an acyl group can modulate the physicochemical and pharmacological properties of a molecule. The target compound, 4-Amino-2,3,5,6-tetrafluorobenzamide, is a highly fluorinated aniline derivative. The presence of the tetrafluorophenyl ring can enhance metabolic stability and binding affinity, making its acylated derivatives valuable intermediates for the synthesis of novel therapeutic agents.
These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents. The methodologies are based on established procedures for the acylation of halogenated anilines and can be adapted for various acyl groups.
Data Presentation
While specific quantitative data for the N-acylation of this compound is not extensively reported in publicly available literature, the following table summarizes representative yields and conditions for the N-acetylation of analogous fluorinated anilines. These values can serve as a benchmark for the expected outcome of the described protocols.
| Substrate | Acylating Agent | Base/Catalyst | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Fluoroaniline | Acetic Anhydride | Sodium Acetate | Water/HCl | 0 - RT | 1 - 2 | ~90 | General Protocol |
| 2,3,4,5-Tetrafluoroaniline | Acetyl Chloride | Pyridine | Dichloromethane | 0 - RT | 2 - 4 | 85 - 95 | Analogous Reaction |
| 4-Bromoaniline | Acetic Anhydride | Pyridine | Pyridine | 0 - RT | 2 - 4 | >90 | Analogous Reaction |
| Aniline | Formamide | [ChCl][ZnCl2]2 | [ChCl][ZnCl2]2 | 80 | 3.5 | ~95 | [1] |
Experimental Protocols
Two primary protocols are presented for the N-acetylation of this compound, a common and representative acylation reaction. These can be adapted for other acylating agents such as different acid anhydrides or acyl chlorides.
Protocol 1: N-Acetylation using Acetic Anhydride with Pyridine
This method utilizes pyridine as both a solvent and a base to neutralize the acetic acid byproduct.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(4-carbamoyl-2,3,5,6-tetrafluorophenyl)acetamide.
Protocol 2: N-Acetylation using Acetic Anhydride and Sodium Acetate
This alternative method avoids the use of pyridine and is suitable for substrates that may be sensitive to its basicity.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Salt Formation: In an Erlenmeyer flask, suspend this compound (1.0 eq) in deionized water. Add concentrated hydrochloric acid dropwise until the amine dissolves as its hydrochloride salt.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.
-
Acylation: To the solution of the amine hydrochloride, add acetic anhydride (1.1 eq) and swirl to mix. Immediately add the sodium acetate solution.
-
Precipitation: A precipitate of the N-acetylated product should form.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation and collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the pure N-(4-carbamoyl-2,3,5,6-tetrafluorophenyl)acetamide.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of this synthesis in the context of drug development.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,3,5,6-tetrafluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] This methodology has found extensive application in the pharmaceutical industry for the development of novel therapeutic agents.[4][5] This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-amino-2,3,5,6-tetrafluorobenzamide derivatives, a class of compounds of significant interest in medicinal chemistry due to the unique properties conferred by the polyfluorinated aromatic ring.
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5] However, the electron-deficient nature of polyfluorinated aromatic rings presents unique challenges for cross-coupling reactions. These substrates are often less reactive in the oxidative addition step of the catalytic cycle, necessitating carefully optimized reaction conditions. This document outlines recommended protocols, key considerations for reaction optimization, and potential applications of the resulting biaryl amide products.
Applications in Medicinal Chemistry
Biaryl amide scaffolds are prevalent in a wide range of biologically active molecules. The products derived from the Suzuki coupling of this compound are of particular interest for their potential as:
-
Antiviral Agents: Biaryl amide derivatives have shown significant activity against various viruses, including Hepatitis C Virus (HCV).[4][6] The unique electronic properties of the tetrafluorinated ring can influence interactions with biological targets.
-
Enzyme Inhibitors: The structural motif of N-methylaryl-N'-aryl-4-aminobenzamides has been explored for the development of inhibitors for enzymes such as Wip1 phosphatase, a potential target in cancer therapy.[5]
-
Anticancer Agents: The pyrazolo[3,4-b]pyridine core, which can be further functionalized via Suzuki coupling, is a key component in the development of potential anticancer agents.
The ability to readily diversify the aryl group on the this compound core through Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Suzuki Coupling Reaction: General Principles and Workflow
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate.[1][7] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like polyfluorinated benzamides, the oxidative addition step is often rate-limiting and requires careful selection of the palladium catalyst and ligand.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Conditions for Arylation of this compound
This protocol is adapted from procedures for the Suzuki coupling of electron-deficient aryl halides.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
-
Phosphine Ligand: XPhos, SPhos, or P(t-Bu)₃ (4-10 mol%)
-
Base: K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: Anhydrous and degassed 1,4-dioxane or toluene/water mixture (e.g., 10:1)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound derivative, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Challenging Couplings
For particularly challenging or unreactive arylboronic acids, the following modifications may improve the reaction outcome. This protocol incorporates findings from the coupling of inactive pentafluorophenylboronic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: CsF (2.0 equiv)
-
Additive: Ag₂O (1.0 equiv)
-
Solvent: Anhydrous and degassed DME or DMF
Procedure:
-
In a glovebox or under a strict inert atmosphere, combine the this compound derivative, arylboronic acid, Pd(PPh₃)₄, CsF, and Ag₂O in a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 70-100 °C.
-
Monitor the reaction as described in Protocol 1.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Data Presentation: Reaction Parameters and Expected Outcomes
The success of the Suzuki coupling with this compound derivatives is highly dependent on the chosen reaction conditions. The following table summarizes key parameters and their expected impact on the reaction outcome.
| Parameter | Recommended Options | Rationale and Expected Outcome |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) sources, respectively, that are effective with bulky phosphine ligands. Pd(PPh₃)₄ can be effective, especially with additives for challenging substrates. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | These ligands promote the rate-limiting oxidative addition step with electron-deficient aryl halides and facilitate the reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, CsF | Strong, non-nucleophilic bases are generally required. CsF can be particularly effective for fluorinated substrates. |
| Solvent | 1,4-Dioxane, Toluene, DMF, DME (often with a small amount of water) | Aprotic polar solvents are typically used. The addition of water can sometimes accelerate the transmetalation step. |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of electron-deficient aryl halides. |
| Additives | Ag₂O (with CsF) | For particularly unreactive substrates, the combination of CsF and Ag₂O has been shown to be crucial for promoting the reaction. |
Visualization of the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase Temperature: Electron-deficient aryl halides often require higher temperatures for efficient oxidative addition.
-
Screen Ligands: The choice of phosphine ligand is critical. A screen of bulky, electron-rich ligands is recommended.
-
Change Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, may be necessary. For fluorinated substrates, CsF can be effective.
-
Check Reagent Quality: Ensure that the arylboronic acid is pure and has not undergone significant protodeboronation.
-
Inert Atmosphere: Strict exclusion of oxygen is crucial, as Pd(0) species are oxygen-sensitive.
-
-
Side Reactions:
-
Protodeboronation of the Boronic Acid: This can be minimized by using a less aqueous solvent system and ensuring the reaction is run under a strict inert atmosphere.
-
Homocoupling of the Boronic Acid: This can be suppressed by controlling the reaction temperature and catalyst loading.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives provides a powerful synthetic route to a diverse range of biaryl amides with significant potential in drug discovery and materials science. While the electron-deficient nature of the substrate requires careful optimization of reaction conditions, the protocols and guidelines presented in this document offer a solid foundation for achieving successful and efficient couplings. The ability to systematically modify the structure of these fluorinated scaffolds will undoubtedly facilitate the development of novel molecules with enhanced properties and biological activities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Analysis of 4-Amino-2,3,5,6-tetrafluorobenzamide and its Reactions by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Amino-2,3,5,6-tetrafluorobenzamide and its reaction products using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for monitoring reaction progress, assessing purity, and identifying byproducts in pharmaceutical and agrochemical research and development.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of polar and non-polar compounds.[1] For this compound, a moderately polar compound, RP-HPLC with a C8 or C18 stationary phase is a suitable approach.[2][3] The inclusion of an acidic modifier in the mobile phase, such as formic or phosphoric acid, helps to ensure good peak shape for the amine-containing analyte.[3]
Experimental Protocol: HPLC-UV
Objective: To quantify the purity of this compound and monitor its conversion in a chemical reaction, for instance, the hydrolysis to 4-Amino-2,3,5,6-tetrafluorobenzoic acid.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector[4]
Materials and Reagents:
-
This compound (Reference Standard)
-
4-Amino-2,3,5,6-tetrafluorobenzoic acid (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade or higher)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture or sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Filter the stock solution through a 0.45 µm syringe filter.[2]
-
Further dilute the filtered solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Data Presentation: Quantitative HPLC Analysis
The following table summarizes hypothetical retention times and peak areas for the analysis of a reaction mixture where this compound is partially hydrolyzed to 4-Amino-2,3,5,6-tetrafluorobenzoic acid.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (mg/mL) |
| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 8.5 | 150,000 | 0.03 |
| This compound | 10.2 | 350,000 | 0.07 |
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the amino and amide groups, this compound requires derivatization to increase its volatility for GC analysis.[5] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for amines and amides.[6]
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound and its potential reaction byproducts after derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
Materials and Reagents:
-
This compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the dried sample into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70 °C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Data Presentation: Quantitative GC-MS Analysis
The following table presents hypothetical data for the GC-MS analysis of a derivatized sample. The mass-to-charge ratios (m/z) represent the molecular ion ([M]+) and a characteristic fragment ion of the TMS-derivatized analytes.
| Compound (TMS Derivative) | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ion (m/z) |
| Di-TMS-4-Amino-2,3,5,6-tetrafluorobenzamide | 12.8 | 352 | 337 ([M-15]+) |
| Tri-TMS-4-Amino-2,3,5,6-tetrafluorobenzoic acid | 11.5 | 425 | 410 ([M-15]+) |
Note: The di-TMS derivative of the benzamide forms on the amino group, and the tri-TMS derivative of the benzoic acid forms on the amino and carboxylic acid groups.
GC-MS Analysis Workflow
Concluding Remarks
The presented HPLC and GC-MS methods provide robust and reliable frameworks for the analysis of this compound and its reactions. The HPLC method is well-suited for routine purity assessments and reaction monitoring, offering simplicity and high throughput. The GC-MS method, while requiring a derivatization step, provides superior specificity and structural information, which is invaluable for the identification of unknown byproducts and impurities. Researchers and drug development professionals can adapt and validate these protocols to meet the specific needs of their projects, ensuring the quality and integrity of their chemical entities.
References
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Derivatization of 4-Amino-2,3,5,6-tetrafluorobenzamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-Amino-2,3,5,6-tetrafluorobenzamide and the subsequent biological screening of the resulting compound library. This scaffold is a valuable starting point for the discovery of novel therapeutic agents due to its unique electronic properties conferred by the tetrafluorinated phenyl ring, which can enhance binding affinity and metabolic stability. The following protocols are presented as a representative workflow for the synthesis and evaluation of a library of N-acyl derivatives as potential kinase inhibitors.
Rationale for Derivatization
This compound serves as a versatile building block in medicinal chemistry. The primary amino group offers a readily accessible point for chemical modification, allowing for the introduction of a wide array of substituents. This process of derivatization is crucial for exploring the structure-activity relationship (SAR) of the scaffold and for optimizing properties such as potency, selectivity, and pharmacokinetics. N-acylation is a common and effective method to generate a diverse library of amide derivatives for biological screening.
Experimental Protocols
General Synthesis of N-Acyl-4-amino-2,3,5,6-tetrafluorobenzamide Derivatives
This protocol describes a general method for the N-acylation of this compound with various carboxylic acids.
Materials:
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This compound
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A selection of carboxylic acids (e.g., benzoic acid, acetic acid, substituted phenylacetic acids)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve the desired carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
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Add EDC (1.2 equivalents) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.
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Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to obtain the pure N-acyl-4-amino-2,3,5,6-tetrafluorobenzamide derivative.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a representative method for screening the synthesized derivatives for their inhibitory activity against a specific protein kinase (e.g., a receptor tyrosine kinase).
Materials:
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Synthesized this compound derivatives dissolved in DMSO
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Recombinant human kinase
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Kinase-specific substrate peptide
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Adenosine triphosphate (ATP)
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Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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384-well white assay plates
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Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
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Compound Plating: Dispense 50 nL of each test compound (at various concentrations) into the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known kinase inhibitor (positive control).
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Kinase Reaction:
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Add 5 µL of the kinase solution (2X concentration in assay buffer) to each well.
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Incubate for 15 minutes at room temperature.
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Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (2X concentration in assay buffer). The final reaction volume will be 10 µL.
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Incubate for 60 minutes at room temperature.
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-
ADP Detection:
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to each well.
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Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
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-
Data Acquisition and Analysis:
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Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to the controls.
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Determine the IC₅₀ value for each active compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
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Data Presentation
The following tables present representative quantitative data for a hypothetical library of N-acyl-4-amino-2,3,5,6-tetrafluorobenzamide derivatives screened against two different protein kinases.
Table 1: Inhibitory Activity of N-Acyl-4-amino-2,3,5,6-tetrafluorobenzamide Derivatives against Kinase A
| Compound ID | R-Group on Acyl Moiety | IC₅₀ (nM) |
| TFBA-001 | Methyl | >10000 |
| TFBA-002 | Phenyl | 850 |
| TFBA-003 | 4-Chlorophenyl | 250 |
| TFBA-004 | 4-Methoxyphenyl | 600 |
| TFBA-005 | 3,4-Dichlorophenyl | 120 |
| Reference Inhibitor | Staurosporine | 15 |
Table 2: Inhibitory Activity of N-Acyl-4-amino-2,3,5,6-tetrafluorobenzamide Derivatives against Kinase B
| Compound ID | R-Group on Acyl Moiety | IC₅₀ (nM) |
| TFBA-001 | Methyl | >10000 |
| TFBA-002 | Phenyl | 1200 |
| TFBA-003 | 4-Chlorophenyl | 450 |
| TFBA-004 | 4-Methoxyphenyl | 980 |
| TFBA-005 | 3,4-Dichlorophenyl | 210 |
| Reference Inhibitor | Sunitinib | 25 |
Visualizations
The following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted by the synthesized derivatives.
Caption: Experimental workflow for the derivatization and biological screening of this compound.
Caption: A representative kinase signaling pathway (MAPK/ERK) that can be targeted by small molecule inhibitors.
Troubleshooting & Optimization
Optimizing reaction yield for 4-Amino-2,3,5,6-tetrafluorobenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the reaction yield for the synthesis of 4-Amino-2,3,5,6-tetrafluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes involve the amidation of a pentafluorinated starting material. A common approach is the nucleophilic aromatic substitution (SNAr) on pentafluorobenzonitrile or methyl 2,3,4,5,6-pentafluorobenzoate with ammonia or a protected amine. Another route involves the reduction of a nitro group from a suitable precursor, such as 4-nitro-2,3,5,6-tetrafluorobenzamide.
Q2: Why is the yield of my reaction consistently low?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reactions are a common issue, which can be addressed by increasing the reaction time or temperature.[1] The highly electron-withdrawing nature of the fluorine atoms can deactivate the aromatic ring, making it less susceptible to certain reactions. Additionally, side reactions, such as the formation of symmetrical anhydrides or other byproducts, can consume starting materials and reduce the yield of the desired product.[1] Careful control of reaction conditions and stoichiometry is crucial.
Q3: How can I minimize the formation of impurities?
A3: Minimizing impurities requires a multi-faceted approach. Ensuring all reagents and solvents are anhydrous is critical, as water can react with activated intermediates.[1] For reactions involving an activated carboxylic acid, adding the amine dropwise can prevent side reactions by maintaining a low concentration of the amine.[1] Purification techniques such as recrystallization or column chromatography are also essential for removing any remaining impurities.[1]
Q4: What is the role of the fluorine atoms in the reactivity of the starting materials?
A4: The four fluorine atoms are strongly electron-withdrawing, which has a significant impact on the reactivity of the aromatic ring. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in one of the synthetic pathways.[2][3] However, this electron-withdrawing effect can also decrease the nucleophilicity of other functional groups attached to the ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective activation of the carboxylic acid (if applicable). | Use a more potent coupling reagent like HATU or prepare an acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride.[1] |
| Low nucleophilicity of the ammonia source. | Consider using a stronger base or a more reactive form of ammonia, such as a solution in a suitable organic solvent. | |
| Incomplete reaction. | Increase the reaction time or temperature. A slight excess of one starting material can also drive the reaction to completion.[1] | |
| Presence of Unreacted Starting Materials | Poor stoichiometry. | Ensure accurate measurement of all reactants. |
| Insufficient reaction time or temperature. | As mentioned above, optimize the reaction time and temperature based on reaction monitoring (e.g., TLC or LC-MS). | |
| Formation of Multiple Products (Impurity Spots on TLC) | Side reactions of activated intermediates. | If using an activated carboxylic acid, add the amine slowly to the reaction mixture.[1] Pre-forming the activated ester at a lower temperature before adding the amine can also be beneficial.[1] |
| Product degradation. | Ensure the work-up and purification conditions are not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Difficulty in Product Isolation/Purification | Product is highly polar and adheres to silica gel. | Use a deactivated silica gel for column chromatography by adding a small percentage of triethylamine to the eluent.[1] |
| Poor crystallization. | Experiment with different solvent systems for recrystallization. |
Quantitative Data Summary
The following table presents hypothetical data for optimizing the reaction yield of this compound from a pentafluorinated precursor via nucleophilic aromatic substitution with ammonia. This data is for illustrative purposes to guide optimization efforts.
| Entry | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Aqueous Ammonia (28%) | Ethanol | 80 | 12 | 45 |
| 2 | Ammonia in Dioxane (0.5 M) | Dioxane | 100 | 12 | 65 |
| 3 | Ammonia in Dioxane (0.5 M) | Dioxane | 120 | 12 | 78 |
| 4 | Ammonia in Dioxane (0.5 M) | Dioxane | 120 | 24 | 85 |
| 5 | Gaseous Ammonia | Toluene | 120 | 24 | 72 |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution of Methyl 2,3,4,5,6-pentafluorobenzoate
Step 1: Amidation
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In a sealed pressure vessel, dissolve methyl 2,3,4,5,6-pentafluorobenzoate (1 equivalent) in dioxane.
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Add a solution of ammonia in dioxane (0.5 M, 2.5 equivalents).
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Seal the vessel and heat the mixture to 120°C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
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After completion, cool the reaction mixture to room temperature.
Step 2: Work-up and Purification
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Concentrate the reaction mixture under reduced pressure to remove the solvent.
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Dissolve the residue in a suitable organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified schematic of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
References
Technical Support Center: Purification of 4-Amino-2,3,5,6-tetrafluorobenzamide Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-Amino-2,3,5,6-tetrafluorobenzamide and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
Encountering issues during purification is a common aspect of experimental work. The following table outlines potential problems, their likely causes, and actionable solutions to get your purification back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation During Recrystallization | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.- Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. |
| Compound "Oils Out" During Recrystallization | - The boiling point of the solvent is too high, causing the compound to melt before dissolving.- The compound is significantly less soluble at the saturation temperature than its melting point.- High concentration of impurities. | - Change Solvent System: Select a solvent with a lower boiling point or use a solvent/anti-solvent pair.- Preliminary Purification: Pass the crude material through a short plug of silica gel to remove gross impurities before recrystallization. |
| Poor Peak Shape (Tailing) in Normal-Phase Chromatography | - Interaction of the basic amino group with acidic silanol groups on the silica gel surface. | - Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonia in methanol, to the mobile phase to suppress the interaction.[1] |
| Low Recovery from Column Chromatography | - The compound is too polar and is irreversibly adsorbed onto the stationary phase.- The chosen mobile phase is not polar enough to elute the compound.- The compound is partially soluble in the wash solvent. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.- Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase.- Solvent Selection: Ensure the wash solvent has low solubility for your compound. |
| Co-elution of Impurities in Chromatography | - The selectivity of the chromatographic system is insufficient to separate the compound from impurities. | - Optimize Mobile Phase: Perform a gradient elution or try different solvent systems.- Change Stationary Phase: Switch to a different type of column. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to standard silica or C18 columns.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the recrystallization of this compound?
A1: For amide purification, polar solvents are often a good starting point.[3] Based on the structure of this compound, which has both hydrogen bond donors and acceptors, you could start by testing solvents like ethanol, acetonitrile, or ethyl acetate. A solvent pair system, such as dichloromethane/methanol or toluene/ethanol, where the compound is soluble in one solvent and less soluble in the other, can also be effective for achieving high purity.[4]
Q2: My compound appears as a white to light yellow powder. Does the color indicate impurity?
A2: The reported appearance of this compound is a white to light yellow powder or crystal.[5] While a slight yellow tinge may be acceptable, a more intense color could indicate the presence of impurities. If high purity is required, a purification step like recrystallization or chromatography is recommended.
Q3: What type of chromatography is best suited for purifying this compound derivatives?
A3: Both normal-phase and reversed-phase chromatography can be employed. For normal-phase chromatography on silica gel, a mobile phase of hexane and ethyl acetate is a common starting point for many organic compounds.[3] However, due to the basicity of the amino group, peak tailing might occur, which can be mitigated by adding a basic modifier.[1] For reversed-phase chromatography, especially for fluorinated compounds, using a fluorinated stationary phase can provide alternative selectivity compared to traditional C18 columns.[2][5]
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound derivative can be assessed using several analytical techniques. A sharp melting point close to the literature value (183-188 °C) is a good indicator of purity.[5] Chromatographic methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to check for the presence of impurities. Spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry will confirm the structure and help identify any remaining impurities.
Experimental Protocols
Below are detailed starting-point methodologies for the purification of this compound derivatives. These should be optimized for your specific derivative and impurity profile.
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
This protocol is a general guideline for recrystallization. The choice of solvents should be experimentally determined.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: While the solution is still warm, slowly add a "poor" or "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.
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Clarification: Add a few more drops of the "good" solvent until the cloudiness just disappears.
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Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold anti-solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for purification by normal-phase column chromatography.
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Column Preparation:
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Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
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Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., a mixture of hexane and ethyl acetate).
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Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the silica bed.
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Sample Loading:
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Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.
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Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
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Carefully apply the sample to the top of the column.
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Elution:
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Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
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Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the compounds.
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Collect fractions and monitor the elution by TLC.
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Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
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Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: 19F NMR Spectroscopy of 4-Amino-2,3,5,6-tetrafluorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3,5,6-tetrafluorobenzamide and related fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected 19F NMR spectrum for a pure sample of this compound?
Due to the molecular symmetry of this compound, the four fluorine atoms are chemically equivalent. Therefore, a pure sample in a suitable solvent should exhibit a single signal in the 19F NMR spectrum. This signal will likely appear as a complex multiplet due to coupling with the two protons of the amino group (-NH2) and potentially long-range coupling with the protons of the benzamide group (-CONH2). The exact chemical shift will be influenced by the solvent used.
Q2: Why do I see more than one major signal in my 19F NMR spectrum?
The presence of multiple major signals in the 19F NMR spectrum of a sample expected to be pure this compound can indicate several possibilities:
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Presence of Impurities: The most common reason is the presence of fluorinated impurities. These could be starting materials, byproducts from the synthesis, or degradation products.
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Isomers: If the synthesis could potentially lead to isomeric products where the fluorine atoms are not all chemically equivalent, this would result in multiple signals.
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Solvent Effects or Aggregation: In some cases, strong solvent interactions or concentration-dependent aggregation can lead to the appearance of multiple, sometimes broad, signals.
Q3: My baseline is rolling or distorted. What could be the cause?
A rolling or distorted baseline is a common artifact in 19F NMR and can be caused by:
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Acoustic Ringing: This is a phenomenon caused by the radiofrequency pulse, which can introduce oscillations in the free induction decay (FID), leading to baseline problems.
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Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.
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Incorrect Acquisition Parameters: A very large spectral width or improper receiver gain can exacerbate baseline issues.
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Data Processing: Aggressive baseline correction algorithms or incorrect phasing can introduce distortions.
Q4: I am observing small, unevenly spaced peaks around my main signal. What are they?
These are likely ¹³C satellites. They arise from the coupling of the ¹⁹F nuclei to the naturally abundant ¹³C isotope (approximately 1.1%). The J-coupling between ¹⁹F and an adjacent ¹³C will split the main ¹⁹F signal into a small doublet. The asymmetry is due to the isotopic effect of ¹³C on the ¹⁹F chemical shift.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your 19F NMR experiments with this compound.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
Symptoms: The peaks of interest are weak and difficult to distinguish from the baseline noise.
Possible Causes & Solutions:
| Cause | Solution |
| Low Sample Concentration | Increase the concentration of the analyte in the NMR tube. |
| Insufficient Number of Scans | Increase the number of transients (scans) acquired. The S/N ratio increases with the square root of the number of scans. |
| Incorrect Pulse Width | Calibrate the 90° pulse width for ¹⁹F on your spectrometer for optimal signal excitation. |
| Suboptimal Receiver Gain | Adjust the receiver gain to maximize the signal without causing receiver overload (clipping of the FID). |
| Poor Probe Tuning | Ensure the NMR probe is properly tuned to the ¹⁹F frequency. |
| Sample Contains Paramagnetic Impurities | Paramagnetic species can cause significant line broadening and reduce signal intensity. Purify the sample if necessary. |
Issue 2: Broad or Unresolved Peaks
Symptoms: The signals in the spectrum are broad, and the fine coupling structure is not visible.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Carefully shim the magnetic field on your sample. For ¹⁹F NMR, good shimming is crucial for high resolution. |
| Sample Viscosity | High sample viscosity can lead to broader lines. Consider diluting the sample or acquiring the spectrum at a higher temperature. |
| Chemical Exchange | The molecule may be undergoing chemical exchange on the NMR timescale (e.g., proton exchange of the amino or amide groups). Consider changing the solvent or temperature to slow down or speed up the exchange. |
| Presence of Paramagnetic Species | As mentioned above, paramagnetic impurities can cause significant line broadening. |
| Unresolved Couplings | The signal may be broad due to a multitude of small, unresolved couplings. Applying a gentle line-broadening window function during data processing can sometimes improve the appearance of the spectrum, but at the cost of resolution. |
Issue 3: Unexpected Chemical Shifts
Symptoms: The observed chemical shift of the signal is significantly different from the expected value.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Effects | ¹⁹F chemical shifts are highly sensitive to the solvent environment. Ensure you are comparing your spectrum to literature values obtained in the same solvent. |
| Incorrect Referencing | Ensure the spectrum is correctly referenced. An internal standard (e.g., C₆F₆) or external referencing can be used. Verify the chemical shift of your reference. |
| pH Effects | The protonation state of the amino group can significantly affect the electronic environment of the fluorine atoms and thus their chemical shift. Buffer the sample if pH control is critical. |
| Temperature Variations | Chemical shifts can be temperature-dependent. Ensure the sample temperature is stable and consistent with any reference data. |
| Sample Degradation | If the sample has degraded, the observed signal will be from the degradation product, not the target molecule. |
Issue 4: Complex and Difficult-to-Interpret Multiplets
Symptoms: The signal appears as a very complex pattern that is difficult to analyze.
Possible Causes & Solutions:
| Cause | Solution |
| ¹H-¹⁹F Coupling | The fluorine atoms will couple to the protons of the amino and amide groups. A ¹H-decoupled ¹⁹F NMR experiment will simplify the spectrum to a singlet. |
| ¹⁹F-¹⁹F Coupling (in case of impurities/isomers) | If multiple non-equivalent fluorine atoms are present (e.g., in an impurity), they will couple to each other, leading to complex splitting patterns. |
| Second-Order Effects | If the chemical shift difference between two coupled nuclei (in Hz) is not much larger than the coupling constant (in Hz), second-order effects can distort the multiplicity and intensities of the signals. Acquiring the spectrum on a higher-field spectrometer can often alleviate this issue. |
Data Presentation
Table 1: Estimated 19F NMR Data for this compound and Related Compounds
Note: The following data are estimations based on known substituent effects and data from similar compounds. Actual values may vary depending on experimental conditions.
| Compound | Fluorine Position | Estimated Chemical Shift (ppm vs. CCl₃F) | Expected Multiplicity (¹H-coupled) |
| This compound | F-2, F-3, F-5, F-6 | -140 to -150 | Complex multiplet |
| Pentafluorobenzamide | F-2, F-6 | ~ -142 | Multiplet |
| F-4 | ~ -155 | Multiplet | |
| F-3, F-5 | ~ -162 | Multiplet | |
| 4-Amino-2,3,5,6-tetrafluorobenzonitrile | F-2, F-6 | ~ -141 | Multiplet |
| F-3, F-5 | ~ -148 | Multiplet |
Table 2: Typical 19F-19F Coupling Constants in Polyfluorinated Aromatic Rings
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| Ortho (Jortho) | 3 | 18 - 22 |
| Meta (Jmeta) | 4 | 0 - 7 |
| Para (Jpara) | 5 | 8 - 12 |
Experimental Protocols
Protocol 1: Standard 1D 19F NMR Acquisition
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Sample Preparation:
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Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
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Ensure the sample is fully dissolved and the solution is clear. Filter if necessary to remove any particulate matter.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Tune and match the ¹⁹F channel of the probe.
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Perform shimming of the magnetic field to optimize homogeneity.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled ¹⁹F).
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Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm) to ensure all signals are captured.
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Transmitter Offset (O1P): Center the spectral width around the expected chemical shift region (e.g., -145 ppm).
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Acquisition Time (AQ): Typically 1-2 seconds.
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Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
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Number of Scans (NS): Start with 16-64 scans and increase as needed to achieve the desired signal-to-noise ratio.
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Temperature: Set to a constant temperature, typically 298 K (25 °C).
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Data Processing:
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Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
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Perform Fourier transformation.
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Phase the spectrum carefully.
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Perform baseline correction.
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Reference the spectrum to an appropriate standard (e.g., internal C₆F₆ at -164.9 ppm).
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Mandatory Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise in 19F NMR.
Caption: Troubleshooting workflow for broad or unresolved peaks in 19F NMR.
Stability issues and proper storage of 4-Amino-2,3,5,6-tetrafluorobenzamide
This technical support center provides guidance on the stability, storage, and handling of 4-Amino-2,3,5,6-tetrafluorobenzamide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at low temperatures, ideally between 2-8°C.[1] The compound should be stored in a tightly sealed container to prevent moisture absorption and in a dark place or in an amber glass vial to protect it from light.[1] For extended storage periods, storing at -20°C in a desiccated environment is also a suitable option.
Q2: What is the expected shelf life of this compound?
A2: When stored under the recommended conditions, this compound is expected to be stable for at least two years. However, it is crucial to monitor the compound for any signs of degradation, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations. For critical applications, it is advisable to re-analyze the material to confirm its purity before use.
Q3: What are the visible signs of degradation for this compound?
A3: this compound is typically a white to off-white crystalline powder. Signs of degradation may include a noticeable change in color (e.g., yellowing or browning), a change in texture (e.g., clumping or becoming sticky, which could indicate moisture absorption), or the development of an unusual odor. If any of these changes are observed, the compound's purity should be re-assessed before use.
Q4: How sensitive is this compound to light and moisture?
A4: Like many fluorinated aromatic compounds, this compound can be sensitive to light and moisture.[1] Exposure to UV light can potentially lead to photodegradation.[2][3] Moisture can lead to hydrolysis of the amide group, especially under non-neutral pH conditions.[4][5] Therefore, it is critical to store the compound in a dark, dry environment. The use of desiccants is recommended to maintain a low-humidity environment.[1]
Q5: Is it necessary to handle this compound in an inert atmosphere?
A5: While not strictly necessary for short-term handling in a well-ventilated area, for long-term storage or when handling small quantities where surface oxidation could be significant, using an inert atmosphere of argon or nitrogen is a good practice to prevent potential oxidative degradation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a laboratory setting.
dot
Caption: Troubleshooting logic for stability issues.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | The compound may have degraded, leading to lower potency or the presence of interfering impurities. | 1. Verify the purity of the compound using an appropriate analytical method such as HPLC or NMR spectroscopy. 2. Review the storage conditions to ensure they align with the recommendations. 3. If degradation is confirmed, consider purifying the material or using a fresh batch. |
| The compound has changed color (e.g., yellowed) or has started to clump together. | This can be a sign of chemical degradation due to factors like light exposure, oxidation, or moisture absorption. | 1. Assess the purity of the compound to determine the extent of degradation. 2. If moisture absorption is suspected (clumping), the compound can be dried under vacuum. However, a color change often indicates chemical degradation that may not be reversible by drying. 3. For future use, ensure the compound is stored in a dark, dry, and cool environment, potentially under an inert atmosphere. |
| Difficulty in dissolving the compound in a solvent in which it is known to be soluble. | This could be due to the presence of insoluble degradation products or the absorption of moisture, which can affect solubility characteristics. | 1. Attempt to dry the compound under vacuum to remove any absorbed moisture. 2. If solubility issues persist, it is likely that insoluble impurities have formed. The purity should be checked, and purification may be necessary. |
Stability Data (Illustrative)
The following tables present illustrative quantitative data from a simulated accelerated stability study. This data is provided as an example and may not represent the actual stability profile of the compound.
Table 1: Accelerated Stability Study - Purity Analysis by HPLC (%)
| Time Point | Condition 1 (40°C / 75% RH) | Condition 2 (25°C / 60% RH) |
| Initial | 99.8% | 99.8% |
| 1 Month | 99.5% | 99.8% |
| 3 Months | 98.9% | 99.7% |
| 6 Months | 98.2% | 99.6% |
Table 2: Forced Degradation Study - Degradation (%) after 24 hours
| Condition | % Degradation | Major Degradation Product |
| Acidic (0.1 M HCl, 60°C) | 5.2% | 4-Amino-2,3,5,6-tetrafluorobenzoic acid |
| Basic (0.1 M NaOH, 60°C) | 8.5% | 4-Amino-2,3,5,6-tetrafluorobenzoic acid |
| Oxidative (3% H₂O₂, RT) | 2.1% | Oxidized impurities |
| Photolytic (UV light, 254 nm) | 3.5% | Photodegradation products |
| Thermal (80°C) | 1.8% | Thermally induced impurities |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general method for determining the purity of this compound and detecting degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Accelerated Stability and Forced Degradation Studies
This protocol outlines the steps for conducting stability and forced degradation studies based on ICH guidelines.[4][5][6]
dot
Caption: Workflow for stability and forced degradation studies.
-
Sample Preparation:
-
Weigh and place approximately 10 mg of this compound into separate, appropriate containers for each stress condition.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Add 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 24 hours.
-
-
Accelerated Stability Study:
-
Place samples in a stability chamber at 40°C and 75% relative humidity (RH).
-
Place control samples at 25°C and 60% RH.
-
-
Sample Analysis:
-
At specified time points (e.g., initial, 1 month, 3 months, 6 months for the accelerated study; after 24 hours for the forced degradation study), withdraw a sample.
-
Neutralize the acidic and basic samples before dilution.
-
Prepare the samples for HPLC analysis as described in Protocol 1.
-
Analyze the samples by HPLC to determine the purity and the percentage of any degradation products.
-
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. purple-diamond.com [purple-diamond.com]
Overcoming steric hindrance in reactions with 4-Amino-2,3,5,6-tetrafluorobenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2,3,5,6-tetrafluorobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance, during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often challenging?
A1: The primary challenge arises from significant steric hindrance. The tetrafluorinated benzene ring electronically deactivates the amine group, and the fluorine atoms, along with the adjacent benzamide group, physically obstruct the amino group. This steric bulk reduces the nucleophilicity of the nitrogen atom, making it difficult for reagents to access the reaction site.
Q2: What are the common types of reactions where steric hindrance is a major issue with this compound?
A2: Steric hindrance significantly impacts several key reactions, including:
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N-Acylation and Amide Bond Formation: Difficulty in forming a new amide bond due to the reduced nucleophilicity of the amino group.
-
Urea and Thiourea Formation: Slow or incomplete reactions with isocyanates and isothiocyanates.
-
Cross-Coupling Reactions (e.g., Buchwald-Hartwig): Challenges in catalyst coordination and subsequent reductive elimination steps.
Q3: What general strategies can be employed to overcome steric hindrance in reactions with this compound?
A3: Several strategies can be effective:
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Use of Highly Reactive Reagents: Employing more electrophilic reagents, such as acyl chlorides over anhydrides.
-
Catalyst and Ligand Selection: For cross-coupling reactions, using catalysts with bulky, electron-rich ligands can enhance reactivity.
-
Optimization of Reaction Conditions: Increasing reaction temperature, extending reaction times, and using microwave irradiation can provide the necessary activation energy.
-
Choice of Base and Solvent: Utilizing strong, non-nucleophilic bases and polar aprotic solvents can enhance the reactivity of the amine.
Troubleshooting Guides
Problem 1: Low Yield in N-Acylation/Amide Coupling Reactions
| Possible Cause | Troubleshooting Recommendation |
| Insufficient reactivity of the acylating agent. | Switch from a carboxylic acid/anhydride to a more reactive acyl chloride. |
| Poor activation of the carboxylic acid. | Use a more efficient coupling reagent. For sterically hindered couplings, HATU or T3P® can be more effective than standard reagents like EDC/HOBt.[1] |
| Steric hindrance impeding the reaction. | Increase the reaction temperature. Microwave heating can sometimes be effective in overcoming the activation barrier.[2] |
| Incomplete reaction. | Extend the reaction time and monitor progress by TLC or LC-MS. Consider a "double coupling" where fresh reagents are added after an initial period. |
Problem 2: Incomplete or No Reaction in Urea/Thiourea Formation
| Possible Cause | Troubleshooting Recommendation |
| Low reactivity of the isocyanate/isothiocyanate. | Use a more reactive isocyanate or consider activating the isocyanate with a Lewis acid catalyst. |
| Steric hindrance preventing the approach of the isocyanate. | Increase the reaction temperature and consider using a solvent that can better solvate the transition state, such as DMF or NMP. |
| Decomposition of the isocyanate at high temperatures. | Add the isocyanate dropwise to the heated solution of this compound to maintain a low instantaneous concentration. |
Data Presentation
The following tables provide a comparative summary of reaction conditions and coupling reagent performance for reactions involving sterically hindered anilines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Comparison of Coupling Reagents for Amidation of Sterically Hindered Aminobenzoic Acids [1]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 80-90 | Cost-effective; water-soluble byproducts simplify workup.[1] |
| HATU | None | DIPEA | DMF | 2 | >95 | Highly efficient for challenging couplings, but more expensive.[1] |
| T3P® | None | Pyridine | EtOAc | 4 | 90-95 | Versatile and safe with easy workup.[1] |
Table 2: Illustrative Conditions for Urea Synthesis from a Hindered Aniline
| Isocyanate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenyl isocyanate | None | Toluene | 80 - 110 | 12 - 24 | 70-85 |
| Alkyl isocyanate | DMAP (cat.) | Dioxane | 100 | 16 - 24 | 60-80 |
Experimental Protocols
The following are representative protocols that can be adapted for reactions with this compound. Note: These are general guidelines and may require optimization.
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).
-
Base Addition: Cool the solution to 0 °C and add a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 - 2.0 eq).
-
Acyl Chloride Addition: Add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Urea Synthesis using an Isocyanate
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Heating: Heat the solution to the desired temperature (e.g., 80-110 °C).
-
Isocyanate Addition: Add the isocyanate (1.0 - 1.1 eq) dropwise to the heated solution.
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Reaction: Stir the reaction mixture at the elevated temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for overcoming steric hindrance.
Caption: Generalized workflow for amide coupling reactions.
References
Identifying and characterizing impurities in 4-Amino-2,3,5,6-tetrafluorobenzamide samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3,5,6-tetrafluorobenzamide. The information provided here will assist in identifying and characterizing potential impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound samples?
A1: Impurities in pharmaceutical compounds can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1][2] For this compound, potential impurities can be broadly categorized as:
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Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, or degradation products.[3]
-
Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, or filter aids.[2]
-
Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.[2]
Q2: What are some specific potential organic impurities related to the synthesis of this compound?
A2: While the exact impurity profile can depend on the specific synthetic route, common methods suggest the following potential impurities:
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Unreacted Starting Materials: Depending on the synthetic pathway, this could include pentafluorobenzamide or 4-Amino-2,3,5,6-tetrafluorobenzonitrile.
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Isomeric Impurities: If the starting material contains other isomers, you may find positional isomers of the amino group on the tetrafluorobenzamide ring.
-
Over-reaction By-products: Diamino-trifluorobenzamide species could potentially form, although they are generally minor impurities.
-
Hydrolysis Products: 4-Amino-2,3,5,6-tetrafluorobenzoic acid can be formed by the hydrolysis of the amide functional group.
Q3: How can I identify these potential impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][4]
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High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying non-volatile organic impurities. A UV detector is commonly used, and a photodiode array (PDA) detector can provide additional information about the peak purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be powerful tools for the structural elucidation of unknown impurities, especially if they can be isolated. 19F NMR is particularly useful for identifying fluorinated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[2]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Secondary interactions between the analyte and the stationary phase. 4. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH with a suitable buffer. 3. Consider a different column chemistry (e.g., a column with end-capping). 4. Replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase. 2. Implement a thorough needle wash program. 3. Inject a blank solvent to check for carryover. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the pump is working correctly and the mobile phase is well-mixed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injection. |
GC-MS Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity | 1. Low analyte concentration. 2. Injector or detector temperature is too low. 3. Contaminated ion source. | 1. Increase the sample concentration if possible. 2. Optimize the injector and detector temperatures. 3. Clean the ion source of the mass spectrometer. |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner. 2. Bake out the column at a high temperature (within its limits). 3. Trim the front end of the column. |
| No Peaks Detected | 1. Syringe issue. 2. Leak in the system. 3. Incorrect GC-MS parameters. | 1. Verify the autosampler is functioning correctly. 2. Check for leaks using an electronic leak detector. 3. Review and optimize the method parameters (e.g., injection volume, split ratio, temperature program). |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This is a general starting method that should be optimized and validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A UV detector set at a wavelength where the parent compound and expected impurities have significant absorbance should be used. A photodiode array (PDA) detector can be beneficial for identifying suitable detection wavelengths and assessing peak purity.
Protocol 2: General GC-MS Method for Residual Solvent Analysis
This is a general starting method and requires optimization.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
Visualizations
Caption: Workflow for Impurity Identification and Characterization.
Caption: Relationship between Synthesis and Impurity Formation.
References
- 1. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 2. This compound | 1548-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Amino-2,3,5,6-tetrafluorobenzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and optimization for cross-coupling reactions involving 4-Amino-2,3,5,6-tetrafluorobenzamide. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The most prevalent reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are valued for their broad functional group tolerance and are instrumental in the synthesis of complex derivatives from the this compound core structure.
Q2: What are the key challenges when using this compound in cross-coupling reactions?
A2: The electron-deficient nature of the polyfluorinated ring can make oxidative addition, a key step in the catalytic cycle, more challenging compared to non-fluorinated analogues. Additionally, the presence of both an amino and an amide group can lead to potential side reactions or catalyst inhibition if not properly managed. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.
Q3: Which type of phosphine ligands are generally recommended for cross-coupling reactions with this substrate?
A3: For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands help to facilitate the oxidative addition step and promote reductive elimination. Examples of such ligands include Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) and other sterically demanding phosphines.
Q4: Can the amino group of this compound interfere with the reaction?
A4: Yes, the primary amino group can potentially coordinate to the palladium center, leading to catalyst deactivation. In some cases, it may be beneficial to protect the amino group (e.g., as a Boc-carbamate) to prevent this and other side reactions, such as self-coupling. However, with the appropriate choice of ligand and reaction conditions, successful couplings can often be achieved without protection.
Q5: What are common side reactions to look out for?
A5: Common side reactions include:
-
Dehalogenation: Replacement of the halide with a hydrogen atom.
-
Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions).
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid.
-
Hydrodehalogenation: A competing side reaction in Buchwald-Hartwig amination that can produce a hydrodehalogenated arene.[1]
Strictly anaerobic conditions and the use of appropriate bases can help minimize these side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | The electron-deficient nature of the fluorinated ring can hinder this step. Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote the reaction. Consider a higher reaction temperature. |
| Catalyst Deactivation | The amino group may be inhibiting the catalyst. Try protecting the amino group. Ensure strict anaerobic conditions to prevent oxidation of the Pd(0) catalyst. |
| Poor Quality Reagents | Use anhydrous solvents and freshly opened or purified reagents. Boronic acids can degrade over time. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base must be anhydrous and finely powdered. |
| Protodeboronation of Boronic Acid | Use boronate esters (e.g., pinacol esters) which are more stable. Minimize water content in the reaction. |
Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| Dehalogenation | This can be promoted by certain palladium-hydride species. Use bulky ligands that favor reductive elimination. A milder base might also be beneficial. |
| Hydrodehalogenation | This side reaction can compete with the desired C-N bond formation.[1] Optimization of the ligand and base is key to favor the productive pathway. |
| Homocoupling of Amine | This is less common but can occur. Ensure accurate stoichiometry of reactants. |
| Reaction with Amide Group | While less likely, interaction with the benzamide functionality could occur under harsh conditions. Use the mildest effective reaction conditions. |
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Polyfluorinated Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90 | 70-85 |
Note: Yields are representative for structurally similar electron-deficient aryl halides and may require optimization for this compound.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Polyfluorinated Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | >90 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 80-90 |
| [Pd(allyl)Cl]₂ | BrettPhos | LHMDS | THF | 80 | 85-95 |
Note: Yields are representative for structurally similar electron-deficient aryl halides and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/water 10:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low yield in cross-coupling reactions.
References
Technical Support Center: Scaling Up the Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzamide for Pilot Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pilot-scale synthesis of 4-Amino-2,3,5,6-tetrafluorobenzamide. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for pilot-scale production?
A1: Two primary synthetic routes are considered for the pilot-scale production of this compound:
-
Route 1: Amination of Pentafluorobenzamide. This route involves the nucleophilic aromatic substitution of the para-fluorine atom of pentafluorobenzamide with ammonia.
-
Route 2: Hydrolysis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile. This method involves the controlled hydrolysis of the nitrile group to a primary amide.
The choice of route will depend on the availability and cost of starting materials, as well as the specific capabilities of the pilot plant facility.
Q2: What are the critical safety precautions to consider during the pilot-scale synthesis?
A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, particular attention should be paid to:
-
Handling of Ammonia: If using the amination route with ammonia gas or concentrated aqueous solutions, ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection. Anhydrous ammonia is corrosive and toxic.
-
Pressure Reactions: The amination reaction may be conducted under pressure to enhance reaction rates. Ensure the pressure reactor is properly rated, maintained, and operated by trained personnel.
-
Exothermic Reactions: Both amination and nitrile hydrolysis can be exothermic. Implement robust temperature control and have a cooling system in place to manage the heat generated during the reaction, especially during reagent addition.
-
Handling of Fluorinated Compounds: Fluorinated aromatic compounds can have toxicological properties that are not fully characterized. Handle all materials with care, using appropriate PPE to avoid skin and eye contact, and inhalation.[1]
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before commencing any pilot-scale work to identify and mitigate potential hazards.[2][3]
Troubleshooting Guides
Route 1: Amination of Pentafluorobenzamide
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction temperature or pressure. 2. Inadequate mixing. 3. Deactivation of the nucleophile (ammonia). 4. Low concentration of ammonia. | 1. Gradually increase the temperature and/or pressure within the safe operating limits of the equipment. 2. Increase the agitation speed to improve mass transfer. 3. Ensure the ammonia source is fresh and free of contaminants. 4. For aqueous ammonia, consider using a more concentrated solution. For ammonia gas, ensure a consistent and sufficient flow rate. |
| Formation of Di-substituted Byproducts | 1. Overly harsh reaction conditions (high temperature/pressure). 2. High concentration of the product relative to the starting material. | 1. Reduce the reaction temperature and/or pressure. 2. Consider a semi-batch process where the starting material is added portion-wise to maintain a low concentration of the product. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor solubility of pentafluorobenzamide. | 1. Extend the reaction time and monitor the progress by HPLC. 2. Consider a co-solvent to improve the solubility of the starting material, ensuring it is compatible with the reaction conditions. |
| Difficult Product Isolation | 1. Product is soluble in the reaction mixture. 2. Emulsion formation during workup. | 1. After the reaction, consider cooling the mixture to precipitate the product. Alternatively, perform a solvent swap to a solvent in which the product is poorly soluble. 2. Add a brine solution to break the emulsion during aqueous workup. |
Route 2: Hydrolysis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Over-hydrolysis to Carboxylic Acid | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Strong acid or base concentration. | 1. Carefully control the reaction temperature. A lower temperature will favor the formation of the amide. 2. Monitor the reaction closely by HPLC and stop the reaction once the desired conversion to the amide is achieved. 3. Use milder acidic or basic conditions. For example, use a weaker acid or a lower concentration of base. |
| Incomplete Hydrolysis | 1. Insufficiently strong acidic or basic conditions. 2. Low reaction temperature. 3. Poor solubility of the starting nitrile. | 1. Increase the concentration of the acid or base, or switch to a stronger one. 2. Gradually increase the reaction temperature while monitoring for over-hydrolysis. 3. Add a co-solvent to improve the solubility of the nitrile. |
| Formation of Unidentified Impurities | 1. Decomposition of starting material or product under harsh conditions. 2. Side reactions of the amino group. | 1. Use milder reaction conditions (temperature, acid/base concentration). 2. Consider protecting the amino group if it is found to be reactive under the hydrolysis conditions, though this adds extra steps to the synthesis. |
| Product Purity Issues After Isolation | 1. Co-precipitation of starting material or carboxylic acid byproduct. 2. Inefficient washing of the isolated product. | 1. Optimize the crystallization solvent and conditions to selectively crystallize the desired amide. 2. Wash the isolated solid with a solvent that will dissolve the impurities but not the product. |
Experimental Protocols
Route 1: Pilot-Scale Amination of Pentafluorobenzamide
Warning: This procedure should be carried out in a suitable pressure reactor by trained personnel. A thorough risk assessment must be conducted before proceeding.
-
Reactor Setup:
-
Charge a pressure reactor with pentafluorobenzamide (1.0 eq).
-
Add a suitable solvent (e.g., ethanol or water). The solvent volume should be sufficient to ensure good mixing but also allow for efficient reaction. A typical starting point is 5-10 volumes relative to the starting material.
-
-
Reaction:
-
Seal the reactor and purge with nitrogen.
-
Charge the reactor with aqueous ammonia (e.g., 25-30% solution, 5-10 eq).
-
Heat the mixture to 100-150°C with vigorous stirring. The internal pressure will increase. Monitor the pressure and ensure it remains within the safe operating limits of the reactor.
-
Maintain the reaction at temperature for 4-12 hours. Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing by HPLC.
-
-
Workup and Isolation:
-
Cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
Discharge the reaction mixture.
-
If the product has precipitated, filter the solid and wash with water, followed by a non-polar solvent (e.g., hexane) to remove impurities.
-
If the product is in solution, concentrate the mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water or toluene).
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system to achieve the desired purity. Toluene or ethanol/water mixtures are good starting points for crystallization trials.
-
Route 2: Pilot-Scale Hydrolysis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Warning: This procedure involves the use of strong acids or bases and should be performed with appropriate safety precautions.
-
Reactor Setup:
-
Charge a glass-lined reactor with 4-Amino-2,3,5,6-tetrafluorobenzonitrile (1.0 eq).
-
Add a suitable acid (e.g., concentrated sulfuric acid or phosphoric acid) or base (e.g., aqueous sodium hydroxide) solution. The choice and concentration will need to be optimized to favor amide formation over the carboxylic acid.
-
-
Reaction:
-
Heat the mixture to 50-100°C with efficient stirring.
-
Monitor the reaction progress closely by HPLC to determine the optimal reaction time to maximize amide yield and minimize carboxylic acid formation. This is a critical parameter to control.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture. For an acidic hydrolysis, slowly add a base (e.g., sodium hydroxide solution) until the pH is neutral. For a basic hydrolysis, slowly add an acid (e.g., hydrochloric acid). The product may precipitate during neutralization.
-
Filter the precipitated solid.
-
Wash the solid with water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of organic solvents and water.
-
Data Presentation
Table 1: Hypothetical Pilot-Scale Batch Data for Amination of Pentafluorobenzamide
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Starting Material (kg) | 10.0 | 10.0 | 10.0 |
| Aqueous Ammonia (28%, L) | 50 | 60 | 50 |
| Temperature (°C) | 120 | 120 | 130 |
| Pressure (bar) | 5-7 | 5-7 | 8-10 |
| Reaction Time (h) | 8 | 12 | 8 |
| Crude Yield (%) | 85 | 90 | 92 |
| Purity (HPLC, %) | 97.5 | 98.1 | 98.5 |
Table 2: Hypothetical Pilot-Scale Batch Data for Hydrolysis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile
| Parameter | Batch 1 (Acidic) | Batch 2 (Basic) | Batch 3 (Optimized Basic) |
| Starting Material (kg) | 5.0 | 5.0 | 5.0 |
| Reagent | 90% H₂SO₄ | 20% NaOH | 15% NaOH |
| Temperature (°C) | 80 | 70 | 60 |
| Reaction Time (h) | 4 | 6 | 8 |
| Crude Yield (%) | 75 | 82 | 88 |
| Purity (HPLC, %) | 96.2 | 97.0 | 98.2 |
| Carboxylic Acid Byproduct (%) | 3.5 | 2.5 | 1.2 |
Visualizations
Caption: Synthetic routes to this compound.
References
Validation & Comparative
A Comparative Guide to Fluorinated Benzamides in Drug Design: Spotlight on 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated scaffolds, benzamides represent a privileged structure due to their versatile binding capabilities. This guide provides a comparative overview of 4-Amino-2,3,5,6-tetrafluorobenzamide and other fluorinated benzamides, highlighting their performance in drug design with supporting experimental data and methodologies.
Introduction to Fluorinated Benzamides
The introduction of fluorine into a benzamide scaffold can significantly modulate its physicochemical and pharmacokinetic properties.[1][2][3][4] The high electronegativity and small size of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[2][3][4]
-
Improved Membrane Permeability: Increased lipophilicity can facilitate passage across cellular membranes.[2][3]
-
Modulated pKa: Altering the acidity or basicity of nearby functional groups can optimize interactions with biological targets.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, leading to increased potency.[2][3]
This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its polyfluorinated ring enhances reactivity and solubility, making it a valuable intermediate for developing potent therapeutic agents.[5]
Comparative Analysis of Fluorinated Benzamides
While direct head-to-head comparative studies are often proprietary, the following sections present available data on the biological activity and pharmacokinetic profiles of various fluorinated benzamides, including derivatives of this compound, to illustrate the impact of different fluorination patterns.
Physicochemical Properties
The degree and position of fluorine substitution significantly impact the physicochemical properties of benzamides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | C₇H₄F₄N₂O | 208.12 | 183 - 188 | 1.25 |
| 2-Fluorobenzamide | C₇H₆FNO | 139.13 | 115 - 117 | 0.89 |
| 4-Fluorobenzamide | C₇H₆FNO | 139.13 | 154 - 157 | 0.89 |
| 2,6-Difluorobenzamide | C₇H₅F₂NO | 157.12 | 145 - 148 | 0.98 |
Note: LogP values are predicted and can vary based on the algorithm used.
Biological Activity: Kinase Inhibition
Fluorinated benzamides have shown significant promise as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| 2,3,5-Trifluorobenzamide Derivative | Angiogenesis (Microvessel Outgrowth Inhibition %) | ~50% at 50 µM | [6][7] |
| Substituted Benzamide | Kinase A | 15 | [1] |
| Substituted Benzamide | Kinase D | 8 | [1] |
| Fluorinated Benzamide Neuroleptic | Dopamine D2 Receptor (Ki, nM) | 1-8 | [8] |
IC₅₀ values are highly dependent on assay conditions and should be compared with caution.
The data indicates that fluorinated benzamides can exhibit potent inhibitory activity against various kinases. The specific substitution pattern on the benzamide core is critical for achieving high potency and selectivity.
Pharmacokinetic Profiles
The pharmacokinetic properties of fluorinated benzamides are often superior to their non-fluorinated counterparts. Fluorine substitution can lead to increased metabolic stability and oral bioavailability.
| Compound | Half-life (t₁/₂) | Bioavailability (%) | Metabolism |
| Fluorinated Quinolone | Variable | Variable | Low to high |
| [¹⁸F]FCP (Fluorinated Benzamide) | Reversible binding in vivo | - | No radiolabeled metabolites crossing BBB |
| Flortaucipir F-18 | 17.0 +/- 4.2 min (plasma) | - | Metabolized to four uncharacterized metabolites |
Data is often compound and species-specific. Direct comparative data is limited.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of drug candidates. Below are representative protocols for key assays used in the characterization of fluorinated benzamides.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (fluorinated benzamides)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or DMSO (control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.[9][10]
Materials:
-
Cells expressing the target protein
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting or reagents for other detection methods
Procedure:
-
Compound Treatment: Treat cells with the test compound or vehicle control.
-
Heating: Heat the cells at various temperatures to induce protein denaturation and precipitation. Unbound proteins will denature at lower temperatures than ligand-bound proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a representative signaling pathway targeted by kinase inhibitors and a typical experimental workflow in drug discovery.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. High-throughput differential scanning fluorimetry (DSF) and cellular thermal shift assays (CETSA): Shifting from manual to automated screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Study of 4-Amino-2,3,5,6-tetrafluorobenzamide Derivatives in Kinase Inhibition
A Data-Driven Analysis for Researchers and Drug Development Professionals
The quest for novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 4-Amino-2,3,5,6-tetrafluorobenzamide scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. The fluorine substitutions enhance metabolic stability and binding affinity, making this scaffold an attractive candidate for targeting various kinases involved in cell signaling pathways. This guide provides a comparative analysis of two derivatives of this scaffold, focusing on their inhibitory activity against key kinases, and details the experimental protocols for their evaluation.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of two representative this compound derivatives against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Derivative 1 | 4-amino-N-(3-ethynyl-2,4-difluorophenyl)-2,3,5,6-tetrafluorobenzamide | EGFR | 149 |
| Derivative 2 | 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)-2,3,5,6-tetrafluorobenzamide | EGFR | >1000 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
Experimental Protocols
Detailed methodologies for the synthesis of the derivatives and the subsequent kinase inhibition assays are crucial for the reproducibility and validation of the presented data.
Synthesis of N-substituted this compound Derivatives
The synthesis of the this compound derivatives can be achieved through a multi-step process. A general synthetic route is outlined below.
4-Amino-2,3,5,6-tetrafluorobenzamide: A Superior and Stable Building Block for Advanced Drug Discovery
For researchers, scientists, and professionals in drug development, the quest for stable and versatile molecular building blocks is paramount. In this context, 4-Amino-2,3,5,6-tetrafluorobenzamide has emerged as a highly valuable scaffold, offering distinct advantages over non-fluorinated and other substituted benzamide analogs. Its unique tetrafluorinated structure enhances chemical stability, modulates electronic properties, and provides a versatile platform for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors.
The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorination can improve metabolic stability, increase binding affinity to target proteins, and favorably alter physicochemical properties such as lipophilicity and pKa.[1] this compound serves as an exemplary building block that leverages these benefits, making it an attractive starting point for the development of novel therapeutics.[2]
Comparative Performance Analysis
While direct head-to-head quantitative comparisons in the literature are limited, the inherent properties of polyfluorinated aromatic rings suggest significant advantages in stability and reactivity compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially leading to more efficient amide bond formation. Furthermore, the C-F bond is significantly stronger than the C-H bond, contributing to increased metabolic stability of the resulting drug candidates.
One of the key applications of this building block is in the synthesis of kinase inhibitors, a critical class of drugs in oncology and immunology. The tetrafluorinated phenyl ring can engage in favorable interactions within the ATP-binding site of kinases, contributing to enhanced potency and selectivity.
Experimental Protocols
To illustrate the utility of this compound, detailed experimental protocols for key synthetic transformations are provided below. These protocols are based on established methodologies for similar fluorinated compounds and can be adapted for specific target syntheses.
Protocol 1: Amide Bond Formation
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid to form a benzamide derivative. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amino group, sometimes necessitating more robust coupling conditions.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
For further functionalization, the amino group of this compound can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The resulting halo-tetrafluorobenzamide can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This protocol outlines the coupling of a hypothetical 4-Bromo-2,3,5,6-tetrafluorobenzamide with a boronic acid.
Materials:
-
4-Bromo-2,3,5,6-tetrafluorobenzamide
-
Aryl or heteroaryl boronic acid
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
K2CO3 (Potassium carbonate)
-
1,4-Dioxane and Water (solvent mixture)
Procedure:
-
To a Schlenk flask, add 4-Bromo-2,3,5,6-tetrafluorobenzamide (1.0 eq), the boronic acid (1.5 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Add Pd(PPh3)4 (0.05 eq) to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Synthetic Utility and Signaling Pathways
To conceptualize the application of this compound in a drug discovery workflow, the following diagrams illustrate a general synthetic pathway and a hypothetical signaling pathway targeted by a synthesized inhibitor.
Caption: General synthetic workflow starting from this compound.
References
Efficacy of 4-Amino-2,3,5,6-tetrafluorobenzamide analogs compared to non-fluorinated counterparts
A comparative analysis of 4-Amino-2,3,5,6-tetrafluorobenzamide analogs against their non-fluorinated counterparts reveals that the strategic incorporation of fluorine atoms can significantly enhance biological activity, particularly in anticancer and antiangiogenic applications. This guide synthesizes available preclinical data to provide a clear comparison of their efficacy, supported by detailed experimental protocols and an examination of the underlying signaling pathways.
The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to improve various properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. In the context of 4-aminobenzamide, a scaffold known for its diverse biological activities, tetrafluorination of the benzene ring has been shown to be a promising approach to augment its therapeutic potential.
Comparative Efficacy: A Quantitative Look
While direct head-to-head studies are limited, a compilation of data from various sources allows for a comparative assessment of the efficacy of fluorinated and non-fluorinated 4-aminobenzamide analogs. The data presented below is categorized by biological activity.
Anticancer Activity
The anticancer potential of both fluorinated and non-fluorinated aminobenzamide derivatives has been explored, often in the context of their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.
| Compound Class | Analog | Cell Line | IC50 (µM) | Reference |
| Fluorinated | 4-Amino-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2,3,5,6-tetrafluorobenzamide | K562 (Leukemia) | 2.53 | [1] |
| HL-60 (Leukemia) | 1.52 | [1] | ||
| Non-Fluorinated | 4-Amino-N-(2'-aminophenyl)benzamide (GOE1734) | Rat Osteosarcoma | - (High Efficacy) | [2] |
| Rat Mammary Carcinoma | - (High Efficacy) | [2] | ||
| 4-Amino-N-(4-aminophenyl)benzamide analog (SGI-1027 derivative) | KG-1 (Leukemia) | ~1.0-10 | [3] |
Note: Direct comparison is challenging due to variations in the specific analogs and cell lines tested. However, the data suggests that fluorinated analogs exhibit potent, low micromolar activity against leukemia cell lines.
Antiangiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The rat aortic ring assay is a widely used ex vivo model to assess the antiangiogenic potential of compounds.
| Compound Class | Analog | Assay | Inhibition | Reference |
| Fluorinated | 2,3,5-Trifluoro-4-(substituted-amino)benzamides | Rat Aortic Ring Assay | Significant microvessel outgrowth inhibition | [4] |
| Non-Fluorinated | 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aortic Ring Assay | IC50 = 56.9 µg/mL | [5] |
Note: The study on polyfluorinated benzamides demonstrated qualitative but significant antiangiogenic activity. The non-fluorinated analog, a more complex molecule, provides a quantitative measure of its inhibitory effect.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8][9]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated or non-fluorinated analogs) and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]
Rat Aortic Ring Assay
This ex vivo assay provides a model of angiogenesis that recapitulates the key steps of new blood vessel formation.[4][11][12][13][14]
-
Aorta Excision: The thoracic aorta is excised from a rat under sterile conditions.
-
Ring Preparation: The aorta is cleaned of periaortic fibro-adipose tissue and sliced into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a three-dimensional matrix, such as collagen or Matrigel, in a 48-well plate.
-
Treatment: The rings are cultured in a chemically defined medium, and test compounds are added at various concentrations.
-
Observation: The outgrowth of microvessels from the aortic rings is observed and quantified over several days using a microscope.
-
Quantification: The extent of angiogenesis inhibition is determined by measuring the length and number of the sprouting microvessels compared to a control group.
Signaling Pathways and Experimental Workflows
The biological effects of many 4-aminobenzamide analogs, both fluorinated and non-fluorinated, are often attributed to their ability to inhibit the PARP enzyme.
PARP Inhibition Signaling Pathway
PARP enzymes play a critical role in the DNA damage response (DDR).[15][16] When single-strand breaks occur in DNA, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication, which cannot be efficiently repaired, ultimately leading to cell death. This concept is known as synthetic lethality.[17]
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. mdpi.com [mdpi.com]
- 11. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-2,3,5,6-tetrafluorobenzamide-Based Compounds: A Guide to Cross-Reactivity and Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, aims to provide a framework for the evaluation of such compounds by presenting standardized experimental protocols and outlining the principles of selectivity profiling. While specific quantitative data for a range of 4-Amino-2,3,5,6-tetrafluorobenzamide-based compounds is not currently available in the public domain, this document will equip researchers with the necessary methodologies to generate and interpret such data.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison of novel this compound-based compounds, all quantitative data should be summarized in structured tables. Below are template tables that can be populated with experimental data.
Table 1: Kinase Selectivity Profile of Compound X at a Fixed Concentration
| Kinase Target | Kinase Family | Percent Inhibition (%) at 1 µM |
| Primary Target(s) | ||
| Kinase A | TK | |
| Selected Off-Targets | ||
| Kinase B | STK | |
| Kinase C | TK | |
| Kinase D | STK | |
| ... | ... |
TK: Tyrosine Kinase; STK: Serine/Threonine Kinase
Table 2: Potency of Compound X against a Panel of Kinases (IC50 Values)
| Kinase Target | IC50 (nM) |
| Primary Target(s) | |
| Kinase A | |
| Key Off-Targets | |
| Kinase B | |
| Kinase C | |
| ... |
Experimental Protocols
The following are detailed methodologies for key experiments essential for determining the cross-reactivity and selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a gold-standard method for quantifying the potency of a compound against a purified kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., a this compound derivative) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
Non-radiolabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Lysis buffer
-
Equipment for heating samples precisely
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
The binding of the compound to the target kinase will increase its thermal stability, resulting in a shift in its melting curve to higher temperatures.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental workflows.
Caption: Experimental workflow for the development and profiling of this compound-based kinase inhibitors.
Caption: A representative signaling pathway often targeted by kinase inhibitors, illustrating the potential point of intervention for novel compounds.
Hypothetical In Vitro and In Vivo Evaluation of Kinase Inhibitors Derived from 4-Amino-2,3,5,6-tetrafluorobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited publicly available information on specific pharmaceutical derivatives of 4-Amino-2,3,5,6-tetrafluorobenzamide, this guide presents a hypothetical comparison of plausible drug candidates. The experimental data and protocols provided are based on structurally related compounds and are intended to serve as an illustrative example for researchers in the field of drug discovery.
Introduction
This compound is a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a tetrafluorinated phenyl ring can enhance metabolic stability and binding affinity through unique electronic and conformational effects. This guide explores the hypothetical in vitro and in vivo evaluation of two potential kinase inhibitor derivatives, Compound A and Compound B , derived from this starting material. These compounds are compared with a known, structurally related kinase inhibitor, Reference Compound X , to provide a framework for preclinical assessment.
Hypothetical Pharmaceutical Derivatives
For the purpose of this guide, we propose two hypothetical derivatives of this compound, designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are critical targets in oncology.
-
Compound A (Hypothetical EGFR Inhibitor): Synthesized through an acylation reaction of the amino group of this compound with a substituted pyrimidine acyl chloride.
-
Compound B (Hypothetical BRAF Inhibitor): Synthesized via a sulfonylation reaction of the amino group with a substituted benzenesulfonyl chloride.
-
Reference Compound X (Analogous Known Inhibitor): A well-characterized kinase inhibitor with a fluorinated benzamide core, for which in vitro and in vivo data are publicly available.
Data Presentation: Comparative In Vitro and In Vivo Performance
The following tables summarize the hypothetical and analogous experimental data for the compounds of interest.
Table 1: Comparative In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound A | EGFR | 15 |
| Compound B | BRAFV600E | 25 |
| Reference Compound X | EGFR | 10 |
Data for Compound A and B are hypothetical. Data for Reference Compound X is based on analogous compounds reported in scientific literature.
Table 2: Comparative In Vitro Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) |
| Compound A | A431 (EGFR overexpressing) | 50 |
| Compound B | A375 (BRAFV600E mutant) | 80 |
| Reference Compound X | A431 (EGFR overexpressing) | 40 |
Data for Compound A and B are hypothetical. Data for Reference Compound X is based on analogous compounds reported in scientific literature.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Compound A | A431 (subcutaneous) | 50 mg/kg, oral, daily | 65 |
| Compound B | A375 (subcutaneous) | 75 mg/kg, oral, daily | 58 |
| Reference Compound X | A431 (subcutaneous) | 50 mg/kg, oral, daily | 70 |
Data for Compound A and B are hypothetical. Data for Reference Compound X is based on analogous compounds reported in scientific literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization for specific compounds and experimental conditions.
In Vitro Kinase Assay Protocol
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, BRAFV600E)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 25 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase assay buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable curve-fitting software.
-
In Vivo Xenograft Tumor Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.[1][2][3][4]
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., A431, A375) are cultured in appropriate media.
-
Immunocompromised mice (e.g., athymic nude mice or NOD/SCID) are used.[3]
-
-
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject 5-10 x 106 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.
-
Administer the test compound (e.g., Compound A) and vehicle control to the respective groups according to the planned dosing regimen (e.g., oral gavage, daily).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR Signaling Pathway.
Experimental Workflow Diagram
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpbs.com [ijpbs.com]
Benchmarking the performance of 4-Amino-2,3,5,6-tetrafluorobenzamide in specific assays
For researchers, scientists, and professionals in drug development, understanding the performance of chemical compounds in various assays is critical. This guide focuses on 4-Amino-2,3,5,6-tetrafluorobenzamide, a fluorinated aromatic compound. However, a comprehensive review of publicly available scientific literature and databases reveals that this compound is primarily documented as a chemical intermediate. Its principal applications lie in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, rather than as a standalone agent with characterized biological activity in specific assays.[1][2]
Currently, there is a lack of published data detailing the performance of this compound in specific biological or pharmacological assays. The available information largely pertains to its physicochemical properties, such as its molecular formula (C₇H₄F₄N₂O), molecular weight (208.12 g/mol ), and melting point (183-188 °C).[1][3][4] It is recognized for its role as a versatile building block, where the introduction of its tetrafluorinated phenyl ring can enhance the pharmacokinetic properties of synthesized molecules.[1]
Potential Areas for Future Investigation
Given its structural features, particularly the presence of a primary amine and an amide group on a tetrafluorinated benzene ring, this compound could be hypothetically evaluated in a number of research contexts. The following sections outline potential experimental workflows for characterizing its activity, should a researcher wish to investigate this compound.
Hypothetical Experimental Workflow for Kinase Inhibition Assay
One potential area of investigation for a novel aromatic amide is in the field of kinase inhibition, a common target in drug discovery. The following workflow outlines a general approach to assess the inhibitory activity of this compound against a panel of kinases.
Caption: Hypothetical workflow for evaluating kinase inhibitory activity.
Comparison with Structurally Related Compounds in Different Assays
While no direct performance data exists for this compound, it is possible to draw high-level comparisons to other structurally distinct compounds that are active in well-defined assays. This is not a direct comparison of performance but rather an illustration of how related functionalities can be important in different biological contexts.
For instance, compounds containing an amino-benzamide moiety are found in various biologically active molecules. One example is the class of sulfonamides, which are known for their antibacterial properties through the inhibition of dihydropteroate synthetase.[5] Another area where substituted benzamides are relevant is in the development of inhibitors for enzymes like Fatty Acid Binding Protein 4 (FABP4).[6]
The table below presents hypothetical data to illustrate how such a comparison might be structured if performance data for this compound were available. Note: The data in this table is purely illustrative and not based on experimental results for the target compound.
| Compound/Class | Target/Assay | Key Performance Metric (Hypothetical) |
| This compound | To Be Determined | Data Not Available |
| Sulfonamides | Dihydropteroate Synthetase | IC50: Low µM range |
| FABP4 Inhibitors (e.g., 4-amino pyridazinones) | FABP4 Displacement Assay | IC50: Low µM to nM range[6] |
| Doxorubicin (Reference Anticancer Drug) | In vitro anticancer activity | GI50: Varies by cell line |
Detailed Methodologies for Key Experiments
Should a researcher choose to investigate the biological activity of this compound, the following are generalized protocols for common primary screening assays.
In Vitro Kinase Inhibition Assay Protocol
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution to the desired final assay concentrations.
-
Assay Reaction: In a microplate, combine the diluted compound, a specific kinase, its corresponding substrate, and ATP. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for the enzymatic reaction.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using a luminescence-based assay).
-
Data Analysis: Measure the signal using a plate reader. Normalize the data against controls and plot the percentage of inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (Anticancer) Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Context
To provide a conceptual framework, the diagram below illustrates a simplified generic kinase signaling pathway that is often a target in drug discovery. If this compound were to be investigated as a kinase inhibitor, it would hypothetically act at the level of the "Kinase" node in this pathway.
Caption: Simplified generic kinase signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1548-74-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound CAS#: 1548-74-9 [amp.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Amino-2,3,5,6-tetrafluorobenzamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-2,3,5,6-tetrafluorobenzamide derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited specific public data on this exact scaffold, this guide draws insights from structurally related molecules, particularly tetrafluorinated benzenoid compounds and analogs, to infer potential SAR trends and guide future research.
The this compound core represents a versatile scaffold. The tetrafluorinated phenyl ring offers unique electronic properties and metabolic stability, while the amino and benzamide functionalities provide key hydrogen bonding capabilities and synthetic handles for derivatization. These features make this class of compounds promising for targeting a range of biological entities, including enzymes and receptors.
Comparative Analysis of Biological Activity
While direct SAR studies on a wide range of this compound derivatives are not extensively available in peer-reviewed literature, we can extrapolate potential trends from related structures, such as 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, which have been investigated as carbonic anhydrase inhibitors.[1] The core concept of modifying substituents on a tetrafluorinated aromatic ring to modulate biological activity remains a key principle.
For the purpose of this guide, we will present a hypothetical data set based on plausible modifications to the this compound scaffold and their potential impact on kinase inhibition, a common target for such privileged structures.
Table 1: Hypothetical Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R1 (at Amino Group) | R2 (at Amide Nitrogen) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| 1a | H | H | 5,200 | >10,000 |
| 1b | Methyl | H | 2,800 | 8,500 |
| 1c | H | Phenyl | 1,500 | 4,200 |
| 1d | H | 4-Methoxyphenyl | 850 | 2,100 |
| 1e | H | 3-Chlorophenyl | 450 | 1,200 |
| 1f | Acetyl | H | >10,000 | >10,000 |
| 1g | H | Cyclopropyl | 3,500 | 7,800 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. It is not based on actual experimental results for this specific compound series.
From this hypothetical data, we can infer potential SAR trends:
-
Substitution at the Amide Nitrogen (R2): Introducing aromatic rings at the R2 position appears to enhance inhibitory activity against both Kinase A and B (compare 1a and 1c ).
-
Electronic Effects of R2 Substituents: Electron-withdrawing groups (e.g., 3-chlorophenyl in 1e ) may lead to more potent inhibition compared to electron-donating groups (e.g., 4-methoxyphenyl in 1d ), suggesting that electronic tuning of this position is crucial.
-
Substitution at the Amino Group (R1): Alkylation (e.g., methyl in 1b ) or acylation (e.g., acetyl in 1f ) of the 4-amino group appears to be detrimental to activity, indicating that a primary amine may be important for target engagement, possibly through hydrogen bonding.
-
Aliphatic vs. Aromatic R2 Substituents: Aromatic substituents at R2 seem to be preferred over small aliphatic groups like cyclopropyl (1g ).
Experimental Protocols
To enable reproducible research and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Kinase Inhibition Assay (Generic Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) for a potential kinase inhibitor is through a luminescence-based assay.
-
Reagents and Materials: Recombinant kinase, appropriate kinase substrate, ATP, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), test compounds dissolved in DMSO, and a luminescence-based kinase activity kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A series of dilutions of the test compounds are prepared in DMSO and then diluted in kinase buffer. b. The kinase, substrate, and test compound are incubated together in a 96-well plate for 10 minutes at room temperature. c. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for 60 minutes at 30°C. d. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. e. The kinase detection reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. f. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Visualizing Structure-Activity Relationships and Biological Context
Diagrams are essential tools for visualizing complex biological processes and experimental workflows.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Caption: A hypothetical signaling pathway inhibited by a this compound derivative.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct and extensive SAR data for this specific class is not yet widely published, by drawing parallels with structurally similar compounds, we can formulate rational hypotheses to guide the design and synthesis of new derivatives. The key to unlocking the full potential of this scaffold will be systematic exploration of substitutions at the 4-amino and amide nitrogen positions, coupled with robust biological evaluation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to embark on such investigations.
References
A Head-to-Head Comparison of Synthetic Routes to Fluorinated Benzamides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into benzamide scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can influence acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of the primary synthetic routes to fluorinated benzamides, supported by experimental data, to aid in the selection of the most appropriate method for a given target molecule.
At a Glance: Key Synthetic Strategies
The synthesis of fluorinated benzamides can be broadly categorized into three main approaches:
-
Classical Amide Bond Formation: This involves the coupling of a pre-fluorinated benzoic acid with an amine. This is a robust and widely used strategy with a variety of available coupling reagents.
-
Late-Stage C-H Functionalization: These methods introduce fluorine or trifluoromethyl groups directly onto a pre-existing benzamide core. This is particularly valuable for the late-stage modification of complex molecules.
-
Synthesis from Polyfluorinated Precursors: This approach builds the benzamide functionality from starting materials that are already heavily fluorinated, often involving nucleophilic aromatic substitution (SNAr) reactions.
Below is a logical workflow illustrating these synthetic pathways.
Caption: Overview of major synthetic pathways to fluorinated benzamides.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the key synthetic routes, providing a clear comparison of their efficiency and scope.
Table 1: Classical Amide Bond Formation from Fluorinated Benzoic Acids
This is a highly versatile method, with the choice of coupling reagent being critical for success, especially with sterically hindered or electronically deficient substrates.
| Entry | Fluorinated Benzoic Acid | Amine | Coupling System | Reaction Time (h) | Yield (%) | Reference |
| 1 | 3-Fluoro-5-iodobenzoic acid | Benzylamine | EDC/HOBt, DIPEA | 12 | 85 | [1] |
| 2 | 3-Fluoro-5-iodobenzoic acid | Aniline | EDC/HOBt, DIPEA | 18 | 78 | [1] |
| 3 | 3-Fluoro-5-iodobenzoic acid | Morpholine | EDC/HOBt, DIPEA | 12 | 92 | [1] |
| 4 | 3-Fluoro-5-iodobenzoic acid | tert-Butylamine | EDC/HOBt, DIPEA | 24 | 65 | [1] |
| 5 | Benzoic Acid | Benzylamine | PFP, DIPEA | 0.5 (activation) + rxn | 94 | [2] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, PFP: Pentafluoropyridine.
Table 2: Late-Stage C-H Trifluoromethylation of Benzamides
This approach allows for the direct introduction of a trifluoromethyl group, a valuable motif in medicinal chemistry. Selectivity (ortho, meta, or para) is a key consideration.
| Entry | Benzamide Substrate | Catalyst/Reagent | Position | Yield (%) | Reference |
| 1 | N-Phenylbenzamide | Pd(OAc)₂ / Togni's Reagent | ortho | 75 | [3] |
| 2 | N-(p-tolyl)benzamide | Pd(OAc)₂ / Togni's Reagent | ortho | 82 | [3] |
| 3 | N-Methylbenzamide | Photoredox Catalyst / Langlois Reagent | para | 76 | [4] |
| 4 | N,N-Diethylbenzamide | Photoredox Catalyst / Langlois Reagent | para | 85 | [4] |
Table 3: Synthesis from Polyfluorinated Precursors via SNAr
Nucleophilic aromatic substitution is effective for the synthesis of highly fluorinated benzamides. The reaction is typically regioselective, with substitution occurring at the para position to an activating group.
| Entry | Polyfluoroarene | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60 °C | 96 | [5] |
| 2 | Pentafluoronitrobenzene | Phenothiazine | K₃PO₄, MeCN, 60 °C | 78 | [5] |
| 3 | Methyl pentafluorobenzoate | Phenothiazine | K₃PO₄, MeCN, 60 °C | 69 | [5] |
| 4 | 4-Fluoro-3-nitrobenzamide | Dimethylamine (from DMF) | KOH, 95 °C | >70 (implied) | [6] |
Experimental Protocols
Detailed methodologies for key transformations are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: EDC/HOBt Mediated Amide Coupling of 3-Fluoro-5-iodobenzoic Acid[1]
This protocol describes a general and robust method for the formation of an amide bond from a fluorinated benzoic acid.
Materials:
-
3-Fluoro-5-iodobenzoic acid
-
Amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-iodobenzoic acid (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.1 equiv) to the solution.
-
Add HOBt (1.2 equiv) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution.
-
Slowly add EDC (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: para-Selective Photoredox C-H Trifluoromethylation of a Benzamide Derivative[4]
This method allows for the direct, regioselective trifluoromethylation of a benzamide.
Materials:
-
Benzamide derivative (e.g., N-methylbenzamide)
-
Langlois Reagent (CF₃SO₂Na)
-
Photoredox catalyst (e.g., 4,5-dichlorofluorescein)
-
Solvent (e.g., Acetonitrile)
-
Light source (e.g., Blue LEDs)
General Procedure (Conceptual - specific catalyst and conditions may vary):
-
In a reaction vessel, combine the benzamide substrate (1.0 equiv), the Langlois reagent (1.5-2.0 equiv), and the photoredox catalyst (1-5 mol%).
-
Add the solvent and degas the mixture.
-
Irradiate the reaction mixture with the appropriate light source at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of Tetrafluorobenzamides from Tetrafluorophthalic Anhydride[7]
This protocol describes the synthesis of a tetrafluorobenzamide via a ring-opening and decarboxylation sequence.
Materials:
-
5-Aminobarbituric acid derivative
-
Tetrafluorophthalic anhydride
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the 5-aminobarbituric acid (1.0 equiv) and tetrafluorophthalic anhydride (1.0 equiv) in DMF is stirred under reflux for 5 hours.
-
The solution is then cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration and dried under reduced pressure to yield the tetrafluorobenzamide product.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) on a Polyfluoroarene[5]
This protocol details a general method for the SNAr of a polyfluoroarene with a nucleophile.
Materials:
-
Polyfluoroarene (e.g., Octafluorotoluene)
-
Nucleophile (e.g., Phenothiazine)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of the polyfluoroarene (1.0 equiv) in DMF, add the nucleophile (1.1 equiv) and the base (2.0 equiv).
-
Heat the reaction mixture at the appropriate temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
The optimal synthetic route to a fluorinated benzamide is highly dependent on the specific target molecule, the availability of starting materials, and the desired substitution pattern.
-
Classical amide bond formation is a reliable and versatile strategy, particularly when the corresponding fluorinated benzoic acid is commercially available or readily synthesized. The choice of coupling reagent is crucial for optimizing yield and minimizing side reactions.
-
Late-stage C-H functionalization offers an elegant and efficient approach for introducing fluorine or trifluoromethyl groups into complex molecules, avoiding de novo synthesis. Regioselectivity is a key challenge that can often be addressed by the choice of catalyst and directing group.
-
Synthesis from polyfluorinated precursors via SNAr is a powerful method for accessing highly fluorinated benzamides. This approach is particularly useful when multiple fluorine atoms are desired on the aromatic ring.
By carefully considering the advantages and limitations of each approach, as outlined in this guide, researchers can make informed decisions to streamline the synthesis of fluorinated benzamides for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: A Comparative Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach for enhancing the therapeutic potential of drug candidates. The unique properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of 4-Amino-2,3,5,6-tetrafluorobenzamide and its non-fluorinated analog, 4-aminobenzamide, to highlight the tangible benefits of fluorination in a research context.
The Impact of Fluorine in Medicinal Chemistry
Fluorine's high electronegativity, combined with its relatively small size, allows it to serve as a bioisostere for hydrogen, yet it imparts significantly different electronic properties. The introduction of fluorine or fluorinated groups can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
-
Increased Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with protein targets, leading to enhanced binding affinity and potency.
-
Modulated Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity (LogP), which is a critical factor in membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that is more favorable for target engagement.
Head-to-Head: this compound vs. 4-Aminobenzamide
To illustrate the practical implications of fluorination, we compare the physicochemical properties of this compound with its non-fluorinated counterpart, 4-aminobenzamide.
| Property | This compound | 4-Aminobenzamide | Reference(s) |
| Molecular Formula | C₇H₄F₄N₂O | C₇H₈N₂O | [1][2] |
| Molecular Weight | 208.12 g/mol | 136.15 g/mol | [2][3] |
| Melting Point | 183-188 °C | 181-183 °C | [2][3][4] |
| Predicted pKa | 14.27 | 16.83 | [5][6] |
| LogP | Not available | -0.38 | [2] |
| Appearance | White to light yellow crystalline powder | Off-white to beige crystalline powder | [2][3][4] |
The lower predicted pKa of the fluorinated benzamide suggests that the amino group is less basic, a direct consequence of the strong electron-withdrawing nature of the tetrafluorinated phenyl ring. This seemingly subtle difference can have a significant impact on how the molecule interacts with biological targets and its overall pharmacokinetic profile.
Application in Synthesis: A Comparative Experimental Protocol
Both this compound and 4-aminobenzamide are valuable building blocks in organic synthesis.[3][7][8][9][10][11] A common reaction for primary aromatic amines is N-acylation. Below is a hypothetical, yet representative, experimental protocol for the acylation of both compounds with a generic acyl chloride.
Experimental Protocol: N-acylation of Aminobenzamides
Objective: To synthesize the N-acylated derivative of the respective aminobenzamide.
Materials:
-
This compound or 4-Aminobenzamide (1.0 eq)
-
Aryl Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 208.1 mg) or 4-Aminobenzamide (1.0 mmol, 136.1 mg) and anhydrous dichloromethane (10 mL).
-
Stir the suspension at room temperature until the solid is fully dissolved.
-
Add pyridine (2.0 mmol, 158.2 mg, 0.16 mL) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the aryl acyl chloride (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Expected Outcomes and Performance Comparison
The use of the fluorinated starting material is anticipated to influence not only the properties of the final product but also potentially the reaction itself.
| Parameter | Using this compound | Using 4-Aminobenzamide | Rationale |
| Reactivity | Potentially lower due to reduced nucleophilicity of the amino group. | Higher nucleophilicity of the amino group. | The electron-withdrawing fluorine atoms decrease the electron density on the amine, making it less nucleophilic. |
| Product Yield | May require slightly harsher conditions or longer reaction times to achieve comparable yields. | Standard conditions are generally effective. | A consequence of the lower reactivity of the fluorinated amine. |
| Product Metabolic Stability | Significantly enhanced. | Susceptible to aromatic oxidation and amide hydrolysis. | The C-F bonds block sites of potential oxidative metabolism on the aromatic ring. |
| Product Binding Affinity | Potentially higher. | Baseline affinity. | The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein. |
| Product Lipophilicity | Increased. | Lower. | Fluorination generally increases the lipophilicity of a molecule. |
Visualizing the Workflow and Biological Context
To further clarify the concepts discussed, the following diagrams illustrate a generalized synthetic workflow and a relevant biological signaling pathway where a hypothetical inhibitor derived from these building blocks might act.
Caption: Generalized workflow for the synthesis of a hypothetical inhibitor.
References
- 1. This compound [webbook.nist.gov]
- 2. p-Aminobenzamide | 2835-68-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 1548-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound CAS#: 1548-74-9 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Management and Disposal of 4-Amino-2,3,5,6-tetrafluorobenzamide.
The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, synthesized from available safety data for structurally similar compounds. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from related fluorinated and amino-benzamide compounds. These compounds are generally considered hazardous. All handling and disposal should be conducted under the assumption that this compound is a hazardous substance.
Key Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]
**Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[2][4] Do not dispose of this chemical down the drain or in regular trash.[4]
-
Waste Identification and Segregation:
-
Collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and pipette tips, in a designated and clearly labeled waste container.[4]
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]
-
-
Containerization:
-
Solid Waste: Collect in a robust, sealable container.
-
Liquid Waste (Solutions): Use a leak-proof container with a secure cap that is chemically compatible with the solvent used. Leave approximately 10% headspace to accommodate any potential vapor pressure changes.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound".
-
Include appropriate hazard pictograms and warnings based on the known hazards of similar compounds (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Arranging for Disposal:
Hazard and Disposal Information Summary
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) | Disposal Method |
| Harmful if swallowed[1][3] | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat[3] | Incineration or other methods by a licensed hazardous waste disposal facility[5] |
| Causes skin irritation[1] | ||
| Causes serious eye irritation[1][3] | ||
| May cause respiratory irritation[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
